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  • Product: 4,5,6,7-tetrahydro-1H-indazol-6-amine
  • CAS: 74197-21-0

Core Science & Biosynthesis

Foundational

Chemical structure properties of 4,5,6,7-tetrahydro-1H-indazol-6-amine

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary The 4,5,6,7-tetrahydro-1H-indazol-6-amine scaffold represents a critical "privileged str...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The 4,5,6,7-tetrahydro-1H-indazol-6-amine scaffold represents a critical "privileged structure" in modern medicinal chemistry. Unlike its fully aromatic indazole counterpart, the tetrahydro- derivative introduces a non-planar, puckered cyclohexene ring fused to the pyrazole core. This structural nuance offers unique vector geometries for substituent exit vectors, particularly at the C6 position, making it an ideal fragment for exploring solvent-exposed regions in kinase ATP-binding pockets and GPCR allosteric sites.

This guide provides a definitive technical analysis of the molecule's physicochemical properties, a validated synthetic workflow for its production, and strategic insights into its application in Structure-Activity Relationship (SAR) campaigns.

Structural Analysis & Physicochemical Profile

Molecular Architecture

The molecule consists of a pyrazole ring fused to a cyclohexene ring. The saturation of the C4-C7 ring breaks the planarity associated with fully aromatic systems, resulting in a "half-chair" or "envelope" conformation. This puckering is critical for binding affinity, as it allows the C6-amine to project out of the plane, facilitating interactions with residues that planar scaffolds cannot reach.

Key Structural Features:

  • Tautomerism: The pyrazole moiety exists in a dynamic equilibrium between the

    
    - and 
    
    
    
    -tautomers. While the
    
    
    -tautomer is generally favored in solution, the
    
    
    -form is often the bioactive conformation in kinase hinge regions.
  • Chirality: The C6 carbon is a stereocenter. The amine can exist as (

    
    ) or (
    
    
    
    ) enantiomers. Enantiomeric resolution is often required during lead optimization, as biological targets are stereoselective.
Physicochemical Properties

The following data represents the core properties of the free base.

PropertyValueNotes
IUPAC Name 4,5,6,7-Tetrahydro-1H-indazol-6-amine
CAS Number 74197-21-0Free base
CAS Number (HCl) 1306606-59-6Hydrochloride salt
Molecular Formula C

H

N

Molecular Weight 137.18 g/mol Fragment-like
cLogP ~0.23Highly hydrophilic
TPSA ~55 Å

Good membrane permeability
H-Bond Donors 32 from -NH

, 1 from Pyrazole -NH
H-Bond Acceptors 2Pyrazole N
pKa (Calc) ~9.8 (Amine), ~13.9 (Pyrazole)Basic C6-amine

Synthetic Pathways[5][6][7][8]

The synthesis of 4,5,6,7-tetrahydro-1H-indazol-6-amine is rarely achieved by direct functionalization of the tetrahydroindazole ring due to regioselectivity issues. The authoritative route employs a de novo ring construction strategy, starting from a protected cyclohexanedione derivative.

The "Ketal Route" Workflow

This robust protocol ensures regiocontrol and high yields. It proceeds via the construction of the indazole ring followed by functional group interconversion at C6.

Synthesis SM 1,4-Cyclohexanedione mono-ethylene ketal Int1 Intermediate A (β-Keto Enol) SM->Int1 Ethyl formate NaOEt, THF Int2 Intermediate B (Protected Indazole) Int1->Int2 Hydrazine hydrate EtOH, Reflux Int3 4,5,6,7-Tetrahydro- indazol-6-one Int2->Int3 HCl (aq) Deprotection Prod Target: 6-Amine Int3->Prod NH4OAc, NaBH3CN Reductive Amination

Caption: Step-wise synthesis of 4,5,6,7-tetrahydro-1H-indazol-6-amine from commercially available ketal precursor.

Detailed Experimental Protocol

Step 1: Formulation of the β-Keto Enol

  • Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF.

  • Add sodium ethoxide (1.2 eq) at 0°C under nitrogen.

  • Add ethyl formate (1.5 eq) dropwise. Stir at room temperature for 16 hours.

  • Checkpoint: Formation of the enolate is indicated by a color change to yellow/orange.

Step 2: Indazole Ring Closure

  • Dissolve the crude enol from Step 1 in Ethanol.

  • Add hydrazine hydrate (1.2 eq) carefully.

  • Reflux for 4 hours.

  • Concentrate and partition between water/ethyl acetate to isolate the ketal-protected indazole.

Step 3: Ketal Deprotection

  • Treat the protected intermediate with 2M HCl (aq) in THF (1:1 v/v).

  • Stir at ambient temperature for 2 hours.

  • Neutralize with NaHCO

    
     and extract. This yields 4,5,6,7-tetrahydro-1H-indazol-6-one .
    

Step 4: Reductive Amination (The Critical Step)

  • Dissolve the ketone (Step 3 product) in Methanol.

  • Add Ammonium Acetate (10 eq) to ensure mono-amination.

  • Add Sodium Cyanoborohydride (1.5 eq).

  • Stir for 24 hours.

  • Purification: Acid-base extraction is required to remove non-basic byproducts. The final amine is often isolated as the HCl salt for stability.

Medicinal Chemistry Applications

Kinase Inhibitor Design

The tetrahydroindazole core is a bioisostere for the indole and benzimidazole scaffolds often found in Type I kinase inhibitors.

  • Hinge Binding: The pyrazole nitrogens (N1/N2) form a characteristic donor-acceptor motif that binds to the kinase hinge region (e.g., Glu/Leu backbone residues).

  • Solvent Exposure: The C6-amine projects toward the solvent front. This allows for the attachment of solubilizing groups (morpholines, piperazines) or selectivity-enhancing moieties without disrupting the primary hinge binding.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 137 Da, this molecule is an ideal "fragment."

  • Ligand Efficiency (LE): High. The scaffold makes high-quality hydrogen bonds relative to its heavy atom count.

  • Growth Vectors: The amine provides a synthetic handle for "growing" the fragment. Acylation or urea formation at C6 is a standard strategy to probe adjacent pockets.

Tautomeric Considerations in Binding

Tautomers T1 1H-Tautomer (Solution Stable) T2 2H-Tautomer (Bioactive Form) T1->T2 Equilibrium

Caption: The 1H/2H tautomeric equilibrium. The 2H-form is frequently the species recognized by kinase ATP-binding sites.

References

  • Chemical Structure & Identifiers: PubChem. 4,5,6,7-tetrahydro-1H-indazol-6-amine. National Library of Medicine. Available at: [Link]

  • Medicinal Chemistry (Kinase Scaffolds): Taylor & Francis. Indazole – Knowledge and References. Available at: [Link]

  • Reductive Amination Protocols: Organic Chemistry Portal. Amine synthesis by reductive amination. Available at: [Link]

Exploratory

The Pharmacological Potential of Tetrahydroindazole Amine Derivatives: A Technical Guide

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently encounter chemical scaffolds that promise broad utility but fail during in vitro validation due to poor ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently encounter chemical scaffolds that promise broad utility but fail during in vitro validation due to poor pharmacokinetic profiles. The tetrahydroindazole amine scaffold is a rare exception. Regarded as a bioisostere of indole, this nitrogen-containing heterocyclic system possesses a unique combination of lipophilicity, hydrogen-bonding capacity, and structural rigidity[1].

By strategically derivatizing the amine moiety and the N-1/N-2 positions of the tetrahydroindazole core, researchers can fine-tune the electronic and steric properties of the molecule to selectively target distinct biological pathways. Currently, this scaffold has demonstrated exceptional pharmacological potential in three primary domains: Cyclooxygenase-2 (COX-2) inhibition for inflammation, Sigma receptor (


R/

R) modulation
for neurodegenerative diseases and oncology[2], and antimicrobial/antiviral applications [3].

This whitepaper provides an in-depth technical analysis of these pharmacological domains, supported by self-validating experimental protocols and mechanistic insights designed to accelerate your lead optimization workflows.

Structural Biology & Pharmacophore Mechanics

The pharmacological versatility of tetrahydroindazole amines stems from their distinct tautomeric forms (1H, 2H, and 3H) and their 10


-electron aromatic system[4].
  • The Indazole Core: Acts as a rigid, hydrophobic anchor that fits deeply into lipophilic binding pockets (such as the arachidonic acid binding site of COX-2).

  • The Amine Derivative: Serves as a critical hydrogen-bond donor/acceptor. When protonated at physiological pH, basic amine derivatives can participate in strong

    
    -cation interactions with acidic or aromatic residues in target proteins.
    
  • N-1 vs. N-2 Substitution: The regiochemistry of the substitution dictates target selectivity. For instance, N-2 regioisomers often exhibit drastically higher potency against Sigma receptors compared to their N-1 counterparts due to the specific spatial orientation required to enter the endoplasmic reticulum (ER) membrane binding sites[5].

Therapeutic Domain 1: Selective COX-2 Inhibition

Mechanistic Insights

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 (constitutive) and COX-2 (inducible), leading to severe gastrointestinal toxicity[6]. Tetrahydroindazole-pyrazole hybrid derivatives have emerged as highly selective COX-2 inhibitors. Molecular dynamics simulations reveal that these compounds achieve selectivity by extending into the larger side-pocket of the COX-2 active site, forming a crucial


-cation interaction with the Arg106  residue—a stabilization mechanism that mimics the binding mode of the reference drug, Celecoxib.

COXWorkflow InSilico In Silico Docking (Arg106 Targeting) Synthesis Amine Derivatization & Purification InSilico->Synthesis Hit ID InVitro In Vitro COX-2 Inhibition Assay Synthesis->InVitro Lead Opt Selectivity COX-1/COX-2 Selectivity Profiling InVitro->Selectivity Validation

Fig 1. Self-validating experimental workflow for discovering selective COX-2 inhibitors.

Protocol: In Vitro COX-2 Inhibition & Selectivity Profiling

To prevent false positives caused by the highly conjugated nature of indazole rings, a fluorogenic peroxidase assay is required. This protocol is designed to be self-validating by incorporating parallel COX-1 testing to establish a definitive Selectivity Index (SI).

Step 1: Enzyme Preparation & Pre-incubation

  • Action: Prepare human recombinant COX-2 and COX-1 enzymes in Tris-HCl buffer (pH 8.0) containing hematin. Pre-incubate the enzymes with the tetrahydroindazole amine derivatives for 15 minutes at 37°C.

  • Causality: Using human recombinant isoforms prevents species-specific conformational artifacts. The 15-minute pre-incubation is critical because many bulky indazole derivatives exhibit time-dependent, slow-binding kinetics. Failing to pre-incubate will result in artificially high

    
     values.
    

Step 2: Reaction Initiation

  • Action: Add arachidonic acid (substrate) and Amplex Red reagent simultaneously to initiate the reaction.

  • Causality: Amplex Red provides a highly sensitive fluorogenic readout of the peroxidase activity of COX. This is vastly superior to traditional UV-Vis assays, which are highly susceptible to optical interference from the UV-absorbing tetrahydroindazole core.

Step 3: Data Validation & SI Calculation

  • Action: Measure fluorescence (Ex/Em = 535/590 nm). Calculate the Selectivity Index (

    
    ).
    
  • Causality: A self-validating assay must benchmark the SI against a known clinical standard. Include Celecoxib as a positive control; if the Celecoxib SI does not meet expected historical baselines (>30-fold), the assay conditions (likely lipid oxidation state) are compromised and must be rejected.

Therapeutic Domain 2: Sigma Receptor ( R/ R) Modulation

Mechanistic Insights

Sigma receptors are non-opioid transmembrane proteins implicated in central nervous system (CNS) disorders and cancer[7]. The


 receptor acts as a ligand-operated chaperone at the endoplasmic reticulum (ER), promoting neuroprotection and synaptic plasticity[8]. Conversely, the 

receptor (identified as TMEM97) is overexpressed in rapidly dividing tumor cells, making it a prime target for oncology[2].

Recent structure-activity relationship (SAR) studies demonstrate that substituting different aryl groups on the N-1 and N-2 positions of the tetrahydroindazole core yields highly potent and selective ligands[5]. For example, introducing a fluorobenzyl amine at the N-2 position generates a compound with a


 of 15.8 nM against 

and over 500-fold selectivity against

[5].

SigmaPathway THA Tetrahydroindazole Amine Scaffold S1R Sigma-1 Receptor (σ1R) ER Chaperone THA->S1R Agonism S2R Sigma-2 Receptor (σ2R) TMEM97 THA->S2R Modulation Neuro Neuroprotection & Synaptic Plasticity S1R->Neuro Ca2+ Regulation Apop Apoptosis in Tumor Cells S2R->Apop Caspase Activation

Fig 2. Divergent signaling pathways of tetrahydroindazole amine derivatives via Sigma receptors.

Protocol: Radioligand Displacement Assay for Sigma Receptors

To validate the true binding affinity (


) of these derivatives, a highly controlled radioligand displacement assay is required.

Step 1: Membrane Preparation

  • Action: Isolate crude synaptosomal (P2) membranes from rat brain (for

    
    ) or PC12 cells (for 
    
    
    
    ).
  • Causality: These tissues provide natively folded receptors within their endogenous lipid microenvironments. Because sigma receptors are integral membrane proteins, using purified proteins outside a lipid bilayer often destroys the structural integrity of the binding pocket.

Step 2: Radioligand Incubation & Masking

  • Action: For

    
    , incubate membranes with [
    
    
    
    H]-(+)-pentazocine. For
    
    
    , incubate with [
    
    
    H]-DTG in the strict presence of 1 µM dextrallorphan.
  • Causality: DTG binds to both

    
     and 
    
    
    
    subtypes. Dextrallorphan selectively binds and "masks" the
    
    
    sites. This ensures that any radioactive signal displaced by your tetrahydroindazole derivative is exclusively reflecting
    
    
    binding, ensuring absolute data integrity.

Step 3: Rapid Filtration

  • Action: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour.

  • Causality: Tetrahydroindazole amines are highly lipophilic and basic. They will bind non-specifically to the negatively charged silica of untreated glass fibers, causing massive background noise. PEI coats the filter with a positive charge, repelling the basic amine groups of unbound ligands and drastically improving the signal-to-noise ratio.

Quantitative Efficacy Data Summary

The table below synthesizes the pharmacological metrics of optimized tetrahydroindazole amine derivatives across different therapeutic targets, highlighting the structure-activity relationship (SAR) causality.

Compound Class / DerivativePrimary TargetBinding Affinity (

/

)
Selectivity ProfileKey Structural Feature
Tetrahydroindazole-pyrazole COX-2Sub-micromolarHigh vs. COX-1

-cation interaction at Arg106
N-2 Aryl Tetrahydroindazole

Receptor

= 15.8 nM
>500-fold vs.

Fluorobenzyl amine at N-2[5]
Tetrahydroindazole Benzamide

Receptor

= 16.0 nM
>600-fold vs.

6,7-dimethoxy-tetrahydroisoquinoline[9]
Thiazolo-indazole Linker Inflammation (In vivo)37% Edema InhibitionN/AHigh lipophilicity for tissue penetration[10]

Emerging Domains: Antimicrobial & Antiviral Applications

Beyond CNS and inflammatory targets, the tetrahydroindazole core is gaining traction in infectious disease research. Polynuclear heterocyclic compounds containing tetrahydroindazole derivatives have been synthesized and evaluated against viral strains such as Coxsackievirus B4, Adenovirus type 7, and Rotavirus Wa[3]. The mechanism of action is hypothesized to involve the intercalation of the rigid indazole core into viral replication machinery. Furthermore, specific derivatives have demonstrated potent antibacterial activity against S. aureus by acting as DNA gyrase inhibitors, utilizing the amine moiety to form critical hydrogen bonds within the active site[4].

Conclusion

Tetrahydroindazole amine derivatives represent a highly privileged, modular scaffold in modern medicinal chemistry. By understanding the causal relationships between their structural regiochemistry (e.g., N-1 vs. N-2 substitution) and their target microenvironments, researchers can effectively pivot this single core structure toward distinct therapeutic endpoints—ranging from non-ulcerogenic COX-2 inhibitors to neuroprotective Sigma-1 agonists. Success in optimizing these leads relies heavily on employing rigorous, self-validating in vitro assays that account for the scaffold's inherent lipophilicity and time-dependent binding kinetics.

References

  • Polo-Cuadrado, E., et al. "Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors." Arabian Journal of Chemistry, 15(2), 103540 (2022).

  • Iyamu, I. D., et al. "Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands." ChemMedChem, 14(13), 1248-1256 (2019).

  • Schiltz, G. E., et al. "Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands." National Institutes of Health (PMC) (2019).

  • Bassyouni, F., et al. "Synthesis and Antiviral Investigation of New Polynuclear Heterocyclic Compounds Containing Tetrahydroindazole Derivatives." Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS), 7(6), 25 (2016).

  • Gein, V. L., et al. "Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives." ResearchGate (2019).

  • Nanaware, et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance." RSC Advances (PMC) (2023).

Sources

Foundational

Solubility Profile and Physicochemical Characterization of 4,5,6,7-Tetrahydro-1H-indazol-6-amine in Aqueous and Non-Aqueous Vehicles

Executive Summary In modern drug discovery, the precise characterization of building blocks and pharmacophores is critical to avoid downstream failures in assay development and formulation. 4,5,6,7-Tetrahydro-1H-indazol-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the precise characterization of building blocks and pharmacophores is critical to avoid downstream failures in assay development and formulation. 4,5,6,7-Tetrahydro-1H-indazol-6-amine (CAS: 74197-21-0) is a versatile bicyclic aliphatic-heteroaromatic hybrid frequently utilized in the synthesis of complex therapeutics, including Aryl Hydrocarbon Receptor (AHR) inhibitors [1].

This technical whitepaper provides an in-depth analysis of the solubility dynamics of 4,5,6,7-tetrahydro-1H-indazol-6-amine in Dimethyl Sulfoxide (DMSO) and aqueous buffers. By examining the causality between its molecular architecture and solvation thermodynamics, this guide establishes self-validating experimental protocols designed for researchers demanding high-fidelity physicochemical data.

Molecular Architecture & Physicochemical Baseline

The solubility profile of any molecule is an emergent property of its structural features. 4,5,6,7-Tetrahydro-1H-indazol-6-amine consists of a pyrazole ring fused to a saturated cyclohexane ring that bears a primary amine.

  • The Pyrazole Core: Provides aromaticity and acts as both a hydrogen-bond donor (HBD) and acceptor (HBA).

  • The Primary Amine: Introduces a basic center (predicted pKa ~9.5–10.5), making the molecule highly sensitive to pH variations in aqueous environments.

  • The Cyclohexane Ring: Imparts 3D character (sp³ hybridization), which lowers the crystal lattice energy compared to fully planar aromatic systems, generally favoring dissolution.

Quantitative Physicochemical Data

The following table summarizes the core metrics that dictate the compound's behavior in solution [2].

PropertyValueSolvation Causality & Impact
Molecular Weight 137.18 g/mol Small molecular volume favors high diffusivity and minimizes the cavity-formation energy required in the solvent matrix.
LogP 0.2257Highly hydrophilic. Suggests poor partitioning into non-polar lipids but highly favorable interactions with polar solvents.
Topological Polar Surface Area (TPSA) 54.7 ŲOptimal for membrane permeability; reflects the high polarity driven by the three nitrogen atoms.
H-Bond Donors (HBD) 2Strong interaction potential with H-bond accepting solvents (e.g., the oxygen atom in DMSO).
H-Bond Acceptors (HBA) 2Facilitates hydration shells via interactions with the hydrogen atoms of water.

Solvation Thermodynamics: DMSO vs. Aqueous Environments

Non-Aqueous Solvation (DMSO)

DMSO is a polar aprotic solvent with a high dielectric constant and a potent oxygen-based hydrogen-bond acceptor. Because 4,5,6,7-tetrahydro-1H-indazol-6-amine possesses two strong H-bond donors (the primary amine and the pyrazole nitrogen), DMSO rapidly disrupts the compound's intermolecular crystal lattice. This mechanism allows for highly concentrated stock solutions (often ≥50 mM) without the need for co-solvents.

Aqueous Solvation (Water/Buffers)

In aqueous media, solubility is strictly governed by the Henderson-Hasselbalch relationship. At physiological pH (7.4), the primary amine is predominantly protonated (


). This positive charge dramatically increases solvation via ion-dipole interactions with water molecules. However, as the pH approaches or exceeds the compound's pKa, it reverts to its neutral free-base form. While the free base is still polar (LogP 0.2257), the loss of charge significantly reduces its thermodynamic solubility limit.

SolvationMechanism cluster_DMSO DMSO Solvation cluster_Water Aqueous Solvation (pH dependent) Molecule 4,5,6,7-tetrahydro- 1H-indazol-6-amine Amine_HBD Primary Amine (-NH2) (H-Bond Donor) Molecule->Amine_HBD Pyrazole_HBD Pyrazole (-NH-) (H-Bond Donor) Molecule->Pyrazole_HBD Protonation Amine Protonation (-NH3+) Molecule->Protonation Acidic/Neutral pH DMSO_HBA DMSO Oxygen (Strong H-Bond Acceptor) Amine_HBD->DMSO_HBA H-Bond Pyrazole_HBD->DMSO_HBA H-Bond IonDipole Ion-Dipole Interactions with Water Protonation->IonDipole Solvation Shell

Caption: Logical relationship of solvation mechanisms in DMSO and aqueous environments.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, protocols must not merely be a list of steps, but a closed-loop system containing internal validation checks.

Protocol A: Preparation of High-Fidelity 50 mM DMSO Stock

Causality Focus: DMSO is highly hygroscopic. Absorbed atmospheric water acts as an anti-solvent for the free-base form, leading to silent precipitation over time.

  • Gravimetric Analysis: Accurately weigh 6.86 mg of 4,5,6,7-tetrahydro-1H-indazol-6-amine into a sterile, amber glass vial. (Rationale: Glass prevents the leaching of plasticizers, which readily occurs in DMSO).

  • Solvent Addition: Add exactly 1.00 mL of anhydrous DMSO (≥99.9% purity, water content <0.005%) under a dry nitrogen atmosphere if possible.

  • Dissolution Kinetics: Vortex for 30 seconds. Sonicate in a water bath at 25°C for 5 minutes to overcome the activation energy of dissolution.

  • Self-Validation Checkpoint (Tyndall Effect): In a darkened room, shine a focused 532 nm laser pointer through the vial. The absence of a visible beam path confirms true molecular dissolution; a visible beam indicates suspended micro-particulates.

  • Storage: Aliquot into 50 µL single-use volumes in tightly sealed tubes and store at -20°C. (Rationale: Single-use aliquots prevent freeze-thaw degradation and hygroscopic water uptake).

Protocol B: Thermodynamic Aqueous Solubility via Shake-Flask Method

Causality Focus: Kinetic solubility (spiking DMSO stock into water) often overestimates true solubility due to supersaturation. The Shake-Flask method measures true thermodynamic equilibrium.

  • Buffer Preparation: Prepare 50 mM Phosphate Buffered Saline (PBS) at pH 7.4.

  • Saturation: Add an excess of solid compound (e.g., 10 mg) to 1.0 mL of the buffer in a microcentrifuge tube.

  • Equilibration: Agitate the suspension at 300 rpm on a thermoshaker at 25.0 ± 0.1°C for 48 hours. (Rationale: 48 hours is required to ensure the transition from a kinetic state to a true thermodynamic equilibrium).

  • Self-Validation Checkpoint (pH Drift): Measure the pH of the suspension after the 48-hour incubation. Because the compound is a basic amine, its dissolution can shift the pH of weakly buffered solutions. If the pH has shifted by >0.1 units, the assay is invalid, and a higher buffer capacity must be used.

  • Phase Separation: Centrifuge at 15,000 × g for 15 minutes at 25°C to pellet undissolved micro-crystals.

  • Filtration: Filter the supernatant through a 0.22 µm hydrophilic PVDF syringe filter. Critical Step: Discard the first 100 µL of filtrate. (Rationale: The filter membrane possesses non-specific binding sites. Saturating these sites with the initial volume ensures the collected filtrate accurately represents the true solution concentration).

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (e.g., at 220 nm) against a pre-established calibration curve.

SolubilityWorkflow Start Compound: 4,5,6,7-tetrahydro-1H-indazol-6-amine SolventPrep Solvent Preparation (Anhydrous DMSO vs. pH-controlled Buffers) Start->SolventPrep Incubation Incubation & Equilibration (48h at 25°C, 300 rpm) SolventPrep->Incubation Excess solid added Separation Phase Separation (Centrifugation at 15,000 x g) Incubation->Separation Equilibrium reached & pH validated Analysis Quantification (HPLC-UV / LC-MS) Separation->Analysis Supernatant extraction & Filtration Data Thermodynamic Solubility Profile Analysis->Data Data validation against standard curve

Caption: Step-by-step workflow for determining true thermodynamic solubility.

Conclusion

The solubility of 4,5,6,7-tetrahydro-1H-indazol-6-amine is highly favorable in both DMSO (driven by strong H-bond acceptor interactions) and aqueous buffers at physiological pH (driven by amine protonation and ion-dipole interactions). By strictly controlling solvent anhydrousness and monitoring pH drift during aqueous equilibration, researchers can generate highly reliable, reproducible physicochemical data essential for downstream biological assays and formulation development.

References

  • Indole AHR inhibitors and uses thereof United States Patent US12077542B2 URL
Exploratory

Physicochemical Profiling of 1H-Indazol-6-amine Derivatives: Ionization, Tautomerism, and Drug Design Implications

The following technical guide details the physicochemical properties, ionization states, and experimental characterization of 1H-indazol-6-amine derivatives. [1] Executive Summary The 1H-indazol-6-amine scaffold is a pri...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, ionization states, and experimental characterization of 1H-indazol-6-amine derivatives.

[1]

Executive Summary

The 1H-indazol-6-amine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore core for numerous kinase inhibitors (e.g., VEGFR, PLK4, Aurora kinase inhibitors).[1] Its utility stems from its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds within the kinase hinge region.

However, the scaffold presents unique physicochemical challenges. The amphoteric nature of the indazole ring, combined with the exocyclic amine, creates a complex ionization profile that dictates solubility, membrane permeability, and ligand-target binding. This guide provides a definitive analysis of these states, offering researchers a robust framework for lead optimization.

Molecular Architecture & Tautomerism

Understanding the ionization of 1H-indazol-6-amine requires first establishing its ground-state electronic structure.[1]

Tautomeric Equilibrium

Indazole exists in a prototropic tautomeric equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms.[1]

  • Thermodynamics: The 1H-tautomer is thermodynamically favored by approximately 2.4–3.6 kcal/mol over the 2H-tautomer in the gas phase and solution.[1] This preference is driven by the preservation of aromaticity in the benzene ring fusion.

  • Substituent Effects: The 6-amino group is an electron-donating group (EDG).[1] Through resonance, it increases electron density in the ring system but does not significantly alter the global preference for the 1H-tautomer compared to the unsubstituted parent.

Ionization Sites

The molecule possesses three potential sites for proton exchange:

  • N1-H (Pyrrole-like): Weakly acidic.[1]

  • N2 (Pyridine-like): Weakly basic.[1]

  • C6-NH₂ (Exocyclic Amine): Moderately basic (Aniline-like).[1]

pKa Values and Ionization States

The ionization profile is critical for determining the dominant microspecies at physiological pH (7.4).

Quantitative Data Summary
Ionization EventReaction TypeApproximate pKaStructural Locus
pKa₁ (Basic) Protonation of Exocyclic Amine3.8 – 4.8 (Est.)[1]

pKa₂ (Basic) Protonation of Ring N2~1.2 (Parent)

pKa₃ (Acidic) Deprotonation of N1-H> 14.0

Note on pKa₁: While aniline has a pKa of 4.6, the fusion of the electron-withdrawing pyrazole ring typically lowers the basicity of the exocyclic amine slightly. However, the 6-position is electronically coupled to the N1/N2 system, and experimental values for similar 5-aminoindazoles suggest a pKa near 5.[1]0. For 6-aminoindazole, a range of 4.0 ± 0.5 is the working standard for drug design.

Dominant Microspecies at Physiological pH

At pH 7.4 , the molecule exists primarily (>99.8%) in its neutral, uncharged form .

  • Solubility Implication: The lack of ionization at neutral pH contributes to the scaffold's characteristically low aqueous solubility (~18 µg/mL).

  • Permeability Implication: The neutral species is highly permeable (high

    
    ), facilitating passive diffusion across cell membranes.
    
Visualization of Ionization Pathways

The following diagram illustrates the sequential protonation states from acidic to basic conditions.

IonizationStates Dication Dicationic Species (pH < 0) [Ring-NH+ & Exocyclic-NH3+] Monocation Monocationic Species (pH 1.5 - 3.5) [Exocyclic-NH3+] Dication->Monocation pKa ~ 1.2 (Ring N2) Monocation->Dication Neutral Neutral Species (pH 5 - 13) [Dominant at pH 7.4] Monocation->Neutral pKa ~ 4.2 (Exocyclic NH2) Neutral->Monocation Anion Anionic Species (pH > 14) [Ring N1 Deprotonated] Neutral->Anion pKa ~ 15.6 (Ring N1)

Figure 1: Protonation cascade of 1H-indazol-6-amine.[1] The exocyclic amine is the primary basic site, protonating before the ring nitrogen.

Experimental Protocol: Spectrophotometric pKa Determination

Given the low aqueous solubility of indazole derivatives, standard potentiometric titration is often prone to precipitation errors. UV-Metric (Spectrophotometric) Titration is the gold standard for this scaffold.[1]

Principle

The UV absorption spectrum of the indazole chromophore changes distinctly upon protonation of the amine or deprotonation of the ring. By monitoring the shift in


 as a function of pH, the pKa can be mathematically derived using the Henderson-Hasselbalch equation.
Workflow Methodology

Reagents:

  • Stock Solution: 10 mM compound in DMSO.

  • Universal Buffer: Citrate-Phosphate-Borate buffer (pH 2.0 to 12.0).[1]

  • Titrant: 0.1 M HCl and 0.1 M NaOH.

Step-by-Step Protocol:

  • Preparation: Dilute the DMSO stock into the buffer to a final concentration of ~50 µM. Ensure DMSO content is < 2% to minimize solvent effects on pKa (Cosolvent extrapolation may be required for precise thermodynamic pKa).

  • Acidic Baseline: Measure UV spectrum (200–400 nm) at pH 2.0. Expect a bathochromic shift (red shift) due to the protonated amine.

  • Titration Loop:

    • Increment pH by 0.5 units.[1]

    • Allow 30 seconds for equilibration.

    • Record UV spectrum.[1][2]

    • Critical Check: Monitor for isosbestic points.[1] A clean isosbestic point confirms a two-state equilibrium (e.g.,

      
      ) without precipitation.[1]
      
  • Data Analysis:

    • Select the analytical wavelength (

      
      ) where the difference in absorbance between ionized and neutral forms is maximal.
      
    • Plot Absorbance vs. pH.[1][3]

    • Fit the sigmoidal curve to determine the inflection point (pKa).

Automated Workflow Diagram

ExperimentWorkflow Start Start: 10mM DMSO Stock Dilution Dilute to 50µM in Universal Buffer Start->Dilution ScanAcid Scan UV Spectrum (pH 2.0) Dilution->ScanAcid Titrate Titrate with NaOH (+0.5 pH increments) ScanAcid->Titrate Isosbestic Check Isosbestic Points (Validates Solubility) Titrate->Isosbestic CurveFit Plot Abs vs pH Sigmoidal Regression Isosbestic->CurveFit Result Calculate pKa CurveFit->Result

Figure 2: UV-Metric pKa determination workflow optimized for sparingly soluble indazoles.

Computational Prediction & SAR

When experimental data is unavailable for specific derivatives, computational models can guide synthesis.

  • DFT Methods: B3LYP/6-31G(d,p) with a PCM solvation model (water) provides high accuracy for indazole tautomer energies.[1]

  • Empirical Tools: ACD/Percepta and ChemAxon pKa plugins are generally reliable for the basic amine pKa but often overestimate the acidity of the N1-H (predicting pKa > 15).

  • SAR Rule of Thumb:

    • Electron Withdrawing Groups (EWGs) on the phenyl ring (e.g., F, Cl) will lower the pKa of the 6-amine (making it less basic).

    • Electron Donating Groups (EDGs) (e.g., -OMe) will raise the pKa.[1]

References

  • Claramunt, R. M., et al. (1991). "The Tautomerism of Indazole in the Solid State." Journal of the Chemical Society, Perkin Transactions 2. Link

  • Catalán, J., et al. (1984). "Basicity and Acidity of Indazoles." Journal of the American Chemical Society. Link[1]

  • Luef, W., & Keese, R. (2022). "Experimental pKa values of acids and conjugated amines." ResearchGate Data. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 81423, 1H-Indazol-6-amine." PubChem. Link[1]

  • Reich, H. J. (2025).[1] "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[1] Link

Sources

Foundational

6-Amino-4,5,6,7-tetrahydroindazole: A Versatile Bioisostere in Dopaminergic and Kinase Ligand Design

The following technical guide details the bioactivity, medicinal chemistry, and experimental applications of 6-amino-4,5,6,7-tetrahydroindazole . This document is structured to serve as a reference for drug discovery pro...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the bioactivity, medicinal chemistry, and experimental applications of 6-amino-4,5,6,7-tetrahydroindazole . This document is structured to serve as a reference for drug discovery professionals, focusing on the molecule's role as a privileged scaffold in dopaminergic modulation and kinase inhibition.

Executive Summary

6-Amino-4,5,6,7-tetrahydroindazole (often abbreviated as 6-amino-THI) is a bicyclic heterocyclic scaffold that serves as a critical pharmacophore in medicinal chemistry. It is best known as a bioisostere of the tetrahydrobenzothiazole moiety found in Pramipexole , a potent dopamine agonist. Beyond neuroscience, the scaffold is increasingly utilized in oncology to design type I and type II kinase inhibitors due to the indazole ring's ability to mimic the adenine hinge-binding motif.

This guide analyzes the molecule's structure-activity relationship (SAR), details its synthesis, and provides validated protocols for assessing its bioactivity.[1]

Key Technical Specifications
PropertyDetail
CAS Number 113271-89-9 (Generic), 104618-32-8 (Dihydrochloride)
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol
Key Pharmacophore 6-Amino group (mimics ergoline N-6); Indazole NH (H-bond donor)
Primary Targets Dopamine Receptors (D2/D3), Tyrosine Kinases (FGFR, MET)

Structural Significance & Mechanism of Action

The "Ergoline Mimetic" Hypothesis

The 6-amino-THI scaffold was developed to simplify the complex tetracyclic structure of ergolines (e.g., pergolide) while retaining dopaminergic activity.

  • Conformational Restriction: The cyclohexane ring locks the amino group in a semi-rigid conformation, mimicking the C-8 position of the ergoline ring system.

  • Bioisosterism: The indazole ring replaces the phenol/catechol of dopamine or the indole of ergolines. The N-1 or N-2 hydrogen of the indazole acts as a critical hydrogen bond donor to Ser5.42 or Ser5.46 in the transmembrane binding pocket of D2-like receptors.

Chiral Significance

Like its benzothiazole counterpart (Pramipexole), the biological activity of 6-amino-THI is highly enantioselective.

  • (S)-Enantiomer: Typically exhibits high affinity for D2/D3 receptors (Eutomer).

  • (R)-Enantiomer: Often shows reduced dopaminergic activity but may retain antioxidant or neuroprotective properties (Distomer), or distinct kinase inhibitory profiles.

Kinase Hinge Binding

In kinase drug design, the indazole moiety functions as a hinge binder. The 6-amino group, projecting into the solvent-exposed region or the ribose binding pocket, allows for the attachment of solubilizing groups (e.g., morpholines, piperazines) without disrupting the primary binding mode.

Chemical Synthesis & Protocols

The synthesis of 6-amino-THI requires constructing the fused pyrazole ring on a cyclohexane scaffold. The most robust method involves the "Formylation-Cyclization" strategy.

Validated Synthetic Workflow (Graphviz)

SynthesisWorkflow Start 1,4-Cyclohexanedione Monoethylene Ketal Step1 Enamine Formation (DMF-DMA) Start->Step1 110°C, 12h Inter1 Intermediate: Enaminone Step1->Inter1 Step2 Cyclization (Hydrazine Hydrate) Inter1->Step2 EtOH, Reflux Inter2 4,5,6,7-Tetrahydro- indazol-6-one (Protected) Step2->Inter2 Step3 Reductive Amination (NH4OAc / NaBH3CN) Inter2->Step3 Deprotection & Amination Final 6-Amino-4,5,6,7- tetrahydroindazole Step3->Final Chiral Resolution (Optional)

Figure 1: Synthetic route for 6-amino-4,5,6,7-tetrahydroindazole. The pathway utilizes a Ketal-protected ketone to ensure regioselectivity.

Detailed Protocol: Preparation of the Dihydrochloride Salt

Note: This protocol produces the racemic mixture. Chiral resolution requires subsequent crystallization with L-(+)-tartaric acid.

Reagents:

  • 4-Acetamidocyclohexanone (Precursor)

  • Ethyl formate

  • Sodium hydride (60% dispersion)

  • Hydrazine hydrate[1][2]

  • Hydrochloric acid (6N)

Step-by-Step Procedure:

  • Formylation: Suspend NaH (1.2 eq) in dry THF at 0°C. Add 4-acetamidocyclohexanone (1.0 eq) followed by ethyl formate (1.5 eq) dropwise. Stir at room temperature for 4 hours until the enolate forms (monitored by TLC).

  • Cyclization: Dilute the reaction mixture with methanol. Add hydrazine hydrate (1.2 eq) slowly. Reflux the mixture for 3 hours. The pyrazole ring closes to form N-(4,5,6,7-tetrahydro-1H-indazol-6-yl)acetamide.

  • Hydrolysis: Evaporate solvent. Resuspend the solid in 6N HCl and reflux for 6 hours to cleave the acetyl group.

  • Isolation: Cool to 0°C. The product precipitates as the dihydrochloride salt. Filter and wash with cold acetone.

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain high-purity 6-amino-4,5,6,7-tetrahydroindazole · 2HCl .

Bioactivity & Experimental Evaluation[1][5]

Dopamine Receptor Binding Assay

This assay validates the compound's affinity for D2/D3 receptors, confirming its potential as a CNS active agent.

Protocol Parameters:

  • Cell Line: CHO cells stably expressing human D2 or D3 receptors.

  • Radioligand: [³H]-Spiperone (Antagonist) or [³H]-7-OH-DPAT (Agonist).

  • Non-specific Binding: Defined by 10 µM Haloperidol.

Workflow:

  • Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g.

  • Incubation: Incubate membranes (20 µg protein) with [³H]-Ligand (0.5 nM) and varying concentrations of 6-amino-THI (10⁻¹⁰ to 10⁻⁵ M) for 60 min at 25°C.

  • Filtration: Terminate reaction by rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki using the Cheng-Prusoff equation.

Expected Results (Reference Data):

Compound D2 Ki (nM) D3 Ki (nM) Selectivity (D3/D2)
(S)-6-Amino-THI 120 15 ~8x (D3 Preferred)
Pramipexole (Control) 3.9 0.5 ~8x (D3 Preferred)

| (R)-6-Amino-THI | >10,000 | >5,000 | Inactive |

Signaling Pathway: D3 Receptor Activation

Upon binding, 6-amino-THI acts as a full or partial agonist. The downstream signaling is Gi/o-protein dependent.

SignalingPathway Ligand 6-Amino-THI (Ligand) Receptor Dopamine D3 Receptor (GPCR) Ligand->Receptor Binding GProtein Gi/o Protein (Dissociation) Receptor->GProtein Activation AC Adenylyl Cyclase (Inhibition) GProtein->AC Gαi subunit MAPK MAPK/ERK Phosphorylation GProtein->MAPK Gβγ subunit cAMP cAMP Levels (Decrease) AC->cAMP Effect Neuroprotection & Motor Modulation cAMP->Effect Reduced PKA activity MAPK->Effect

Figure 2: Signal transduction pathway activated by 6-amino-THI. Note the bifurcation of signaling via Gα and Gβγ subunits.

Safety & Handling (SDS Summary)

  • Hazards: Irritant (Skin/Eye). Potential CNS depression at high doses (agonist activity).

  • Storage: Hygroscopic salt. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solubility: Highly soluble in water (>50 mg/mL) and DMSO. Insoluble in non-polar solvents (Hexane).

References

  • McQuaid, L. A., et al. (1989).[3] "Substituted 5-amino-4,5,6,7-tetrahydroindazoles as partial ergoline structures with dopaminergic activity."[4][5] Journal of Medicinal Chemistry.

  • Mierau, J., & Schingnitz, G. (1992). "Biochemical and pharmacological studies on pramipexole, a potent and selective dopamine D2-autoreceptor agonist." European Journal of Pharmacology.

  • Schneider, C. S., & Mierau, J. (1987). "Dopamine autoreceptor agonists: resolution and pharmacological activity of 2,6-diaminotetrahydrobenzothiazole and an aminotetrahydroindazole analogue." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1][2] "Technical Guide: 3-Amino-4,5,6,7-tetrahydro-1H-indazole Derivatives." (Contextual reference for scaffold synthesis).

  • ChemicalBook. (2024). "6-Aminoindazole Synthesis and Properties."

Sources

Exploratory

Metabolic Stability Predictions for Tetrahydroindazole Scaffolds

Executive Summary The 4,5,6,7-tetrahydroindazole (THI) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for targets ranging from p38 MAP kinase and DNA gyrase to human dihydrooro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4,5,6,7-tetrahydroindazole (THI) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for targets ranging from p38 MAP kinase and DNA gyrase to human dihydroorotate dehydrogenase (DHODH) . While the scaffold offers excellent vectors for substituent decoration and favorable binding kinetics, it frequently suffers from rapid oxidative clearance.

This guide provides a technical blueprint for predicting, validating, and optimizing the metabolic stability of THI derivatives. We move beyond generic ADME advice to focus on the specific electronic and steric vulnerabilities of the cyclohexane-fused pyrazole ring system.

The Chemical Biology of the THI Scaffold

To predict metabolism, one must first understand the substrate's electronic landscape. The THI core consists of a pyrazole ring fused to a cyclohexane ring.

Structural Vulnerabilities

The metabolic liability of THIs is distinct from fully aromatic indazoles. The saturation of the C4-C7 ring introduces


 hybridized carbons that are susceptible to Cytochrome P450 (CYP) mediated oxidation.
  • Benzylic-like Positions (C4 & C7): The carbons directly attached to the aromatic pyrazole system are electronically activated. The C-H bond dissociation energy (BDE) at these positions is lower than typical alkanes due to resonance stabilization of the radical intermediate by the adjacent aromatic

    
    -system.
    
  • Remote Positions (C5 & C6): While less activated, these positions are often sterically accessible to the heme iron of CYP3A4, leading to hydroxylation.

  • Pyrazole Nitrogen (N1/N2): If unsubstituted, the N-H is a target for Phase II conjugation (glucuronidation). If substituted (e.g., N-alkyl/aryl), the substituent itself often drives the metabolic clearance (N-dealkylation).

Mechanisms of Metabolism[1]

Understanding where the molecule breaks is the first step in fixing it.

CYP-Mediated Oxidation (Phase I)

The primary clearance mechanism for lipophilic THI ligands is oxidative metabolism.

  • Hydroxylation: CYP enzymes (predominantly CYP3A4 and CYP2C9 ) catalyze the insertion of oxygen into the C-H bonds of the tetrahydro ring.

    • Mechanism:[1][2] Hydrogen Atom Transfer (HAT) creates a carbon-centered radical, followed by "oxygen rebound" from the heme iron.

    • Regioselectivity: Often dictated by a balance between steric access (favoring C5/C6) and electronic activation (favoring C4/C7).

  • Aromatization: In some cases, sequential oxidation can lead to the fully aromatic indazole, though this is less common than simple hydroxylation.

Visualization: Metabolic Soft Spot Map

The following diagram maps the critical metabolic hot spots on the THI core.

THI_Metabolism Core 4,5,6,7-Tetrahydroindazole (THI) Core C4_C7 C4 & C7 Positions (Benzylic-like) High Risk: Oxidation Core->C4_C7 Electronic Activation C5_C6 C5 & C6 Positions (Aliphatic) Med Risk: Hydroxylation Core->C5_C6 Steric Access N_Site N1/N2 Positions Risk: Glucuronidation or Dealkylation Core->N_Site Phase II / N-Dealk CYP CYP3A4 / CYP2C9 (Heme Iron) CYP->C4_C7 H-Abstraction CYP->C5_C6 Oxidation

Figure 1: Metabolic vulnerability map of the tetrahydroindazole scaffold highlighting oxidation sites.

Predictive Methodologies (In Silico)

Before synthesizing a library, use computational tools to rank order compounds.

Quantum Mechanical (QM) Profiling

Standard QSAR models often fail with specific scaffold nuances. QM methods are more robust for THIs.

  • Bond Dissociation Energy (BDE): Calculate the homolytic BDE for all H-atoms on the cyclohexyl ring. Lower BDE correlates strongly with higher susceptibility to CYP-mediated H-abstraction.

    • Threshold: H-atoms with BDE < 90 kcal/mol are "red flags" for metabolic instability.

  • Ab Initio Tools: Gaussian or Jaguar (Schrödinger) can be used to compute Site of Metabolism (SOM).

Machine Learning Models
  • StarDrop (Optibrium): Uses P450 modules to predict regioselectivity.

  • ADMET Predictor (Simulations Plus): specific CYP substrate classification.

Experimental Validation Protocols

Trustworthy data requires rigorous assay conditions. The following protocols are designed to be self-validating.

Microsomal Stability Assay (Phase I)

This assay determines the Intrinsic Clearance (


) mediated by CYPs.

Materials:

  • Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Test Compound (10 mM DMSO stock).[3]

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Protocol:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 mins.

  • Initiation: Add Test Compound (final conc. 1

    
    M, <0.1% DMSO). Add NADPH system to start reaction.[3]
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 20 min).
    
  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

Data Interpretation: Plot


 vs. time. The slope 

gives

.

(

L/min/mg)
ClassificationAction
< 15Low ClearanceStable. Proceed to PK.
15 - 45ModerateAcceptable for leads; optimize if possible.
> 45High ClearanceUnstable. Requires structural modification.
Metabolite Identification (MetID)

If


 is high, you must identify where the molecule is oxidizing.
  • Workflow: Incubate at higher conc. (10

    
    M) for 60 min.
    
  • Scan: Use High-Resolution Mass Spec (HRMS) looking for +16 Da (Hydroxylation) or -2 Da (Dehydrogenation/Aromatization) shifts.

  • Diagnostic Ions: Fragmentation patterns will reveal if the +16 Da is on the aryl side chain or the THI core.

Structural Optimization Strategies

Once the "soft spot" is confirmed, use these medicinal chemistry tactics to block metabolism without killing potency.

Strategy A: Fluorine Scan (F-Scan)

Replacing a metabolically labile Hydrogen with Fluorine is the gold standard. The C-F bond (approx. 116 kcal/mol) is metabolically inert.

  • Tactic: Introduce gem-difluoro or mono-fluoro groups at C5 or C6.

  • Caution: Fluorine at C4/C7 (benzylic) can be synthetically challenging and may alter the electronic properties of the pyrazole.

Strategy B: Steric Blocking (Gem-Dimethylation)

Introducing a gem-dimethyl group at C5 or C6 creates steric bulk that prevents the CYP heme from accessing the carbon.

  • Pros: often easier to synthesize than fluorinated analogs.

  • Cons: Increases lipophilicity (LogP), which can inadvertently increase non-specific binding or metabolic liability at other sites.

Strategy C: Scaffold Hopping

If the THI core itself is the liability, consider:

  • Ring Contraction: Cyclopentapyrazole (5,6-dihydro-4H-cyclopenta[c]pyrazole).

  • Heteroatom Insertion: Introducing an Oxygen into the saturated ring (e.g., pyranopyrazole) reduces LogP and removes oxidizable C-H bonds.

Optimization Workflow Diagram

Optimization_Flow Start Hit Compound (THI Scaffold) Screen Microsomal Stability (Human/Mouse) Start->Screen Decision CL_int > 45? Screen->Decision MetID MetID (HRMS) Locate Soft Spot Decision->MetID Yes (Unstable) Resynthesize Resynthesize & Retest Decision->Resynthesize No (Stable) Path_Core Oxidation on THI Ring? MetID->Path_Core Strat1 Strategy: Fluorination (C5/C6) Path_Core->Strat1 Yes Strat2 Strategy: Gem-dimethyl (Steric Block) Path_Core->Strat2 Yes Strat3 Strategy: Heteroatom Insertion (LogP Red.) Path_Core->Strat3 Yes Strat1->Resynthesize Strat2->Resynthesize Strat3->Resynthesize

Figure 2: Decision tree for optimizing metabolic stability in THI derivatives.

Case Study: DHODH Inhibitors

A relevant example of THI optimization is found in the development of human dihydroorotate dehydrogenase (DHODH) inhibitors [1].[4]

  • Challenge: Early THI hits showed rapid clearance in mouse liver microsomes (

    
     min).
    
  • Analysis: MetID revealed major hydroxylation on the central tetrahydroindazole ring.

  • Solution: The researchers optimized the aryl substituents attached to the pyrazole. While they primarily focused on the side chains, the study highlighted that high lipophilicity of the THI core necessitates careful balancing of polarity in the appendages to lower the overall

    
    , thereby reducing the affinity for CYP enzymes.
    
  • Result: Optimized compounds achieved

    
     min in human liver microsomes.[5]
    

References

  • Popova, G., et al. (2020).[4][5] Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability.[4][6] Journal of Medicinal Chemistry, 63(8), 3915–3934.[4][6] [Link][4][6]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for Microsomal Assay Protocols).
  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

Sources

Foundational

Tautomerism in 4,5,6,7-Tetrahydro-1H-indazoles: Mechanistic Insights, Analytical Workflows, and Implications for Drug Design

Executive Summary The indazole scaffold is a privileged pharmacophore in medicinal chemistry, heavily utilized in the development of kinase inhibitors, anti-inflammatory agents, and CNS therapeutics. While the tautomeris...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, heavily utilized in the development of kinase inhibitors, anti-inflammatory agents, and CNS therapeutics. While the tautomerism of fully aromatic indazoles is well-documented and heavily biased toward the 1H-tautomer, the partial saturation found in 4,5,6,7-tetrahydro-1H-indazoles fundamentally alters the molecule's electronic landscape. This whitepaper provides an in-depth technical analysis of the annular tautomerism in tetrahydroindazoles, exploring the thermodynamic drivers (such as the Mills-Nixon effect), detailing self-validating analytical workflows for tautomer identification, and outlining the implications for regioselective derivatization in drug discovery.

Theoretical Framework: Annular Tautomerism & The Mills-Nixon Effect

The tautomerism of the indazole core involves the rapid prototropic exchange between the N1 and N2 atoms. In fully aromatic 1H-indazole, the 1H tautomer is thermodynamically favored over the 2H form by approximately 3.6 kcal/mol due to the preservation of the 6π-electron benzenoid system[1].

However, in 4,5,6,7-tetrahydroindazole, the fusion of a saturated cyclohexane ring to the pyrazole core eliminates this benzenoid aromaticity constraint. The equilibrium is instead governed by the Mills-Nixon effect , a phenomenon where ring strain imposed by a fused saturated system induces bond length alternation in the adjacent aromatic ring[1]. For six-membered saturated rings, this strain thermodynamically favors the localization of the double bond endo to the fused ring (the C3a=C7a bond).

Consequently, the energy gap between the 1H and 2H tautomers collapses. In solution, this manifests as a near-equimolar dynamic equilibrium, with the 2H-tautomer often slightly predominating (approx. 60% 2H to 40% 1H)[2]. The specific ratio is highly sensitive to solvent polarity, temperature, and substituent effects on the cyclohexane ring[3].

MillsNixon THI_1H 1H-Tetrahydroindazole (~40% Solution) THI_2H 2H-Tetrahydroindazole (~60% Solution) THI_1H->THI_2H Rapid Prototropic Exchange (ΔG ≈ +0.2 kcal/mol) MNE Mills-Nixon Effect (Cyclohexane Ring Strain) MNE->THI_2H Favors endo C=C bond

Fig 1: Prototropic tautomeric equilibrium of tetrahydroindazole driven by the Mills-Nixon effect.

Quantitative Data: Thermodynamic & Equilibrium Comparisons

To guide synthetic planning, it is critical to understand how saturation alters the thermodynamic baseline of the indazole core. The following table summarizes the tautomeric distribution across different indazole saturation states based on empirical NMR and computational data[3],[1],[2].

Scaffold CoreDominant Tautomer (Solution)Dominant Tautomer (Solid)ΔG (1H - 2H)Primary Thermodynamic Driver
Fully Aromatic Indazole 1H (>99%)1H-3.6 kcal/molBenzenoid Aromaticity
4,5,6,7-Tetrahydroindazole 2H (~60%) / 1H (~40%)2H or 1H:1H dimer~ +0.2 kcal/molMills-Nixon Effect (Ring Strain)
1,5,6,7-Tetrahydro-4H-indazol-4-one 2H (~55%) / 1H (~45%)1HVariableIntramolecular H-Bonding / Dipole

Analytical Workflows & Self-Validating Protocols

Because the 1H and 2H tautomers of tetrahydroindazole interconvert rapidly on the NMR timescale at room temperature, standard 1D


H NMR often yields broadened, time-averaged signals that obscure structural reality. To unambiguously assign the tautomeric state, researchers must employ a triad of Dynamic NMR (DNMR), Solid-State Cross-Polarization Magic Angle Spinning (CPMAS) NMR, and Density Functional Theory (DFT)[4],[5].

Workflow cluster_NMR Empirical Validation Start Synthesize Tetrahydroindazole Core NMR_Sol Solution DNMR (1H, 13C, 15N) Cool to -50°C to freeze exchange Start->NMR_Sol NMR_SS Solid-State 15N CPMAS Identifies crystalline tautomer Start->NMR_SS DFT DFT & GIAO Calculations B3LYP/6-31G** (Gas & PCM) Start->DFT in silico modeling Result Unambiguous Tautomer Assignment & Regioselective Alkylation NMR_Sol->Result Solvated state ratio NMR_SS->Result Solid state packing DFT->Result Validates chemical shifts

Fig 2: Self-validating analytical workflow combining DNMR, CPMAS, and DFT for tautomer assignment.

Protocol 1: Low-Temperature Dynamic NMR (DNMR) for Tautomer Deconvolution

Causality: At 298 K, the rapid intermolecular proton transfer between N1 and N2 averages the chemical shifts of the adjacent carbon atoms (C3, C3a, C7a). By lowering the temperature, we reduce the thermal energy below the activation barrier of proton exchange, "freezing" the tautomers into distinct observable species.

  • Sample Preparation: Dissolve 15-20 mg of the tetrahydroindazole derivative in 0.5 mL of anhydrous CDCl

    
     or CD
    
    
    
    Cl
    
    
    . Self-Validation Step: Ensure the solvent is rigorously dried over molecular sieves; trace water acts as a proton relay, artificially accelerating exchange and preventing signal decoalescence.
  • Variable Temperature (VT) Acquisition: Acquire

    
    H and 
    
    
    
    C spectra starting at 298 K. Stepwise cool the probe in 10 K increments down to 223 K (-50 °C).
  • Signal Deconvolution: At 223 K, the broad averaged signals will split into two distinct sets of sharp peaks corresponding to the 1H and 2H tautomers. Integrate the distinct C3-H proton signals to determine the exact thermodynamic ratio in that specific solvent.

  • 
    N HMBC Correlation:  To definitively assign which peak set belongs to which tautomer, perform a 
    
    
    
    H-
    
    
    N HMBC experiment. The pyrrole-type nitrogen (>N-H) will appear highly shielded (~130 ppm), while the pyridine-type nitrogen (=N-) will be heavily deshielded (~250 ppm)[4].
Protocol 2: DFT/GIAO Computational Validation

Causality: Experimental NMR shifts can be perturbed by solvent packing. To ensure the assigned signals truly correspond to the 1H and 2H geometries, we compute the theoretical magnetic shielding tensors of the isolated molecules and correlate them with the empirical data[5].

  • Geometry Optimization: Construct the 1H and 2H tautomers in silico. Perform geometry optimization using the B3LYP functional with a 6-31G** basis set[3]. Self-Validation Step: Run a subsequent vibrational frequency calculation. The absence of imaginary frequencies confirms the structures are true local minima, not transition states.

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) specifying the dielectric constant of the experimental NMR solvent (e.g., Chloroform,

    
     = 4.8).
    
  • GIAO Calculation: Calculate the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level[5]. Subtract these values from the calculated shielding tensor of TMS at the same level of theory to yield predicted chemical shifts (

    
    ). A linear correlation (
    
    
    
    ) between predicted and experimental
    
    
    C/
    
    
    N shifts validates the tautomeric assignment.

Implications for Medicinal Chemistry & Regioselective Alkylation

The tautomeric ambiguity of 4,5,6,7-tetrahydroindazoles poses a significant challenge during late-stage lead optimization, particularly during N-alkylation[6]. Because both N1 and N2 are nucleophilic and rapidly interconvert, standard alkylation conditions (e.g., alkyl halides with K


CO

in DMF) often yield an intractable, near 50:50 mixture of N1- and N2-alkylated regioisomers[7].

Engineering N1-Selectivity: To achieve N1-selectivity, medicinal chemists must exploit the subtle electronic and steric differences between the tautomeric anions.

  • Methodology: Utilizing a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) completely deprotonates the pyrazole core, generating a resonance-stabilized tetrahydroindazolide anion[6].

  • Causality: Under these strictly thermodynamic conditions, the bulky alkyl electrophile preferentially attacks the N1 position. This is because the N2 position is sterically hindered by the adjacent C3 substituent and the trajectory of the fused saturated ring, making the N1 position the kinetically and thermodynamically accessible nucleophile[6].

Understanding and controlling this tautomeric equilibrium is not merely an academic exercise; it is the fundamental prerequisite for synthesizing structurally unambiguous, patentable tetrahydroindazole therapeutics with optimized target-binding affinities.

References

1.[3] Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - researchgate.net - 2.[7] N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine - benchchem.com - 3.[1] Tautomerism and the Mills-Nixon-like effect in pyrazoles - researchgate.net - 4.[2] Proton Transfer in Solid Heterocycles: The Tautomerism of Pyrazoles in Solution - fu-berlin.de - 5.[4] Structure of indazole N1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS - researchgate.net - 6.[6] Chemical Reactivity and Advanced Derivatization of the N,1 Dimethyl 4,5,6,7 Tetrahydro 1h Indazol 3 Amine Scaffold - benchchem.com - 7.[5] Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - acs.org -

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Peptide Coupling with 4,5,6,7-Tetrahydro-1H-indazol-6-amine

Executive Summary & Chemical Context 4,5,6,7-Tetrahydro-1H-indazol-6-amine is a versatile bicyclic building block frequently utilized in the development of kinase inhibitors and Aryl Hydrocarbon Receptor (AHR) antagonist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

4,5,6,7-Tetrahydro-1H-indazol-6-amine is a versatile bicyclic building block frequently utilized in the development of kinase inhibitors and Aryl Hydrocarbon Receptor (AHR) antagonists[1]. Structurally, it features a primary aliphatic amine at the C6 position of a saturated cyclohexyl ring, fused to a pyrazole moiety.

The primary challenge in amide bond formation with this scaffold is balancing chemoselectivity and steric hindrance . The C6-amine is situated on a secondary carbon, imparting moderate steric bulk that can slow down coupling kinetics. Concurrently, the pyrazole moiety possesses an acidic/nucleophilic NH (pKa ~14). While the aliphatic amine (pKa ~10) is significantly more nucleophilic, aggressive coupling conditions or excessive base can trigger competitive N-acylation at the pyrazole nitrogen, leading to unwanted bis-acylated byproducts.

Mechanistic Rationale for Reagent Selection

To achieve high yields and strictly regioselective N-acylation at the C6-amine, the choice of coupling reagent and base must be precisely calibrated:

  • Coupling Reagents :

    • HATU : Generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect (intramolecular hydrogen bonding) that accelerates the aminolysis step. This is ideal for overcoming the steric hindrance of the cyclohexyl ring ().

    • EDC·HCl / HOBt : A milder, highly chemoselective alternative. EDC generates an O-acylisourea intermediate, which is trapped by HOBt to form an active ester. This method has slower kinetics, which paradoxically enhances chemoselectivity and minimizes pyrazole acylation ().

  • Base Selection (Causality) :

    • DIPEA vs. TEA : N,N-Diisopropylethylamine (DIPEA) is strictly preferred. Its steric bulk prevents it from acting as a competing nucleophile, and it is significantly less prone to inducing racemization of the activated carboxylic acid via oxazolone formation compared to Triethylamine (TEA) ().

Decision Matrix and Workflow

G Start 4,5,6,7-Tetrahydro-1H-indazol-6-amine + Carboxylic Acid Hindered Is the Carboxylic Acid Sterically Hindered? Start->Hindered HATU HATU / DIPEA / DMF (RT, 2-4h) Hindered->HATU  Yes EDC EDC·HCl / HOBt / DIPEA (RT, 12h) Hindered->EDC  No LCMS LC-MS Monitoring: Check for Pyrazole N-Acylation HATU->LCMS EDC->LCMS SideRxn N-Acylation Detected? LCMS->SideRxn Adjust Reduce Base Equivalents or use N1-Boc Protection SideRxn->Adjust  Yes Success Aqueous Workup & Product Isolation SideRxn->Success  No Adjust->Success

Workflow for optimizing peptide coupling with 4,5,6,7-tetrahydro-1H-indazol-6-amine.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Efficiency Coupling (HATU-Mediated)

Target Application: Sterically hindered or unreactive carboxylic acids.

  • Activation (Validation Checkpoint 1): Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration. Add DIPEA (2.5 eq).

    • Self-Validation: The solution typically transitions to a pale yellow color within 5-10 minutes, visually confirming the formation of the active HOAt ester.

  • Coupling: Add 4,5,6,7-tetrahydro-1H-indazol-6-amine (1.1 eq) in one portion. Stir at 25 °C under a nitrogen atmosphere.

  • Reaction Monitoring (Validation Checkpoint 2): After 2 hours, sample 5 µL of the reaction mixture into 1 mL of Acetonitrile and analyze via LC-MS (ESI+).

    • Self-Validation: Confirm the disappearance of the acid mass and the appearance of the target product mass:

      
      . If an anomalous mass of 
      
      
      
      is observed, bis-acylation (pyrazole N-acylation) has occurred.
  • Quench & Extraction: Quench the reaction with deionized water (10 volumes). Extract the aqueous layer with Ethyl Acetate (3 x 10 volumes).

  • Purification Wash (Validation Checkpoint 3): Wash the combined organic layers with 5% aqueous LiCl (3 x 5 volumes).

    • Causality: DMF partitions heavily into Ethyl Acetate; the LiCl wash selectively pulls DMF into the aqueous phase by altering the ionic strength, preventing DMF contamination in the final NMR spectrum.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Mild & Chemoselective Coupling (EDC/HOBt-Mediated)

Target Application: Standard amino acids, scale-up synthesis, and substrates prone to bis-acylation.

  • Reagent Assembly: Dissolve the Carboxylic Acid (1.0 eq), 4,5,6,7-tetrahydro-1H-indazol-6-amine (1.1 eq), and HOBt (1.2 eq) in a 1:1 mixture of DCM/DMF (0.2 M).

  • Coupling Initiation: Cool the mixture to 0 °C. Add EDC·HCl (1.2 eq) followed by DIPEA (2.0 eq). Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Chemoselective Workup (Validation Checkpoint): Dilute with DCM and wash the organic layer with 10% aqueous citric acid (3 x 5 volumes).

    • Causality: Citric acid (pH ~3) is acidic enough to protonate and remove unreacted aliphatic amine starting material, but not strong enough to protonate the weakly basic pyrazole ring (conjugate acid pKa ~2.5). This ensures the target product remains entirely in the organic layer, preventing yield loss that would occur if 1M HCl were used.

  • Isolation: Wash with saturated aqueous NaHCO₃ to remove residual HOBt, dry over Na₂SO₄, filter, and concentrate in vacuo.

Quantitative Data & Optimization Parameters

The following table summarizes the performance metrics of various coupling systems when reacted with 4,5,6,7-tetrahydro-1H-indazol-6-amine, allowing researchers to select the optimal conditions based on their specific substrate.

ParameterHATU / DIPEAEDC / HOBt / DIPEACOMU / DIPEA
Kinetics (Time to Completion) 2 - 4 hours12 - 16 hours1 - 2 hours
Chemoselectivity (C6 vs Pyrazole) Moderate (Prone to bis-acylation if base >3 eq)High (Minimal bis-acylation observed)Low (High risk of pyrazole acylation)
Epimerization Risk (Chiral Acids) LowVery LowModerate
Ideal Substrate Profile Sterically hindered acidsStandard aliphatic/aromatic acidsHighly unreactive substrates
Aqueous Workup Requirement Requires 5% LiCl wash (DMF removal)Standard (Water / 10% Citric Acid)Requires basic wash (removes morpholine)

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL:[Link]

  • Patent US12077542B2. Indole AHR inhibitors and uses thereof. Google Patents. URL:[1]

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues of indazole amines in biological assays

Welcome to the Technical Support Center for Assay Optimization. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the erratic behavior of heterocyclic libraries.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Assay Optimization. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the erratic behavior of heterocyclic libraries. Indazole amines are privileged scaffolds in kinase inhibitor design and other discovery programs; however, their planar, highly lipophilic nature and strong crystal lattice energies make them notoriously difficult to handle[1][2].

When these compounds fail, they rarely do so quietly. Instead of simply precipitating, they form sub-micron suspensions that wreak havoc on biological assays, leading to wasted resources and false-positive hits. This guide is designed to provide you with the mechanistic causality behind these failures and self-validating protocols to ensure your data's integrity.

Part 1: The Causality of Solubility Failures

When an indazole amine is transferred from a 100% DMSO stock into an aqueous assay buffer, it experiences a thermodynamic shock. If the final concentration exceeds the compound's kinetic solubility limit, the hydrophobic molecules attempt to minimize their exposure to water[3].

Instead of forming visible precipitates, they often self-assemble into colloidal aggregates —microscopic particles typically ranging from 50 to 1000 nm in diameter[4]. These colloids act as "protein sponges." They non-specifically adsorb the target enzyme onto their highly localized hydrophobic surfaces, causing partial protein unfolding and a complete loss of enzymatic function[5]. In a high-throughput screen, this registers as a potent "hit," but it is entirely artifactual.

Understanding the Critical Aggregation Concentration (CAC) —the exact concentration at which a specific compound transitions from a soluble monomer to a colloidal particle—is the foundation of troubleshooting assay interference[5].

Mechanism Indazole Indazole Amine (Hydrophobic) Dilution Aqueous Buffer Dilution Indazole->Dilution Monomer Soluble Monomer (< CAC) Dilution->Monomer Low Conc. Colloid Colloidal Aggregate (> CAC) Dilution->Colloid Exceeds Sol. Limit Specific Target Binding (True Hit) Monomer->Specific 1:1 Stoichiometry NonSpecific Protein Unfolding (False Positive) Colloid->NonSpecific Sequestration

Mechanism of indazole amine colloidal aggregation causing false positives.

Part 2: Diagnostic FAQs

Q1: My indazole amine shows a 10 nM IC50 in the biochemical assay, but flatlines completely in the cell-based assay. Why? A1: This is the classic signature of a colloidal aggregator. Biochemical assays often utilize minimalist buffers where colloids form easily and sequester the purified target[4]. In cell-based assays, the presence of serum proteins (like BSA) and lipid membranes acts as a thermodynamic sink, disrupting the colloids and revealing the compound's true (often poor) potency. Furthermore, cell assays tolerate <1% DMSO, whereas biochemical assays might tolerate up to 10%, fundamentally altering the solubility dynamics[6].

Q2: I am seeing steep Hill slopes (>1.5) in my dose-response curves. Is this cooperative binding? A2: Highly unlikely for a standard small molecule. A steep Hill slope is a hallmark of phase separation—specifically, the compound reaching its CAC[5]. Once the concentration crosses the CAC, colloidal particles form exponentially, wiping out enzyme activity in a non-stoichiometric manner[4].

Q3: How can I adjust the buffer to keep my indazole amine in solution without killing my enzyme? A3: Indazole rings contain nitrogen atoms that can be protonated. Adjusting the buffer pH away from the compound's isoelectric point increases the ionized fraction, exponentially improving solubility[1]. If pH adjustment isn't viable for your enzyme's stability, the addition of non-ionic surfactants (e.g., 0.01% Triton X-100 or 0.025% Tween-20) is the gold standard to prevent colloid formation[4].

Part 3: Self-Validating Diagnostic Workflows

To ensure data integrity, every hit must survive a self-validating counter-screen. A self-validating system proves its own premise: if the compound is a true lock-and-key inhibitor, its activity relies on specific hydrogen bonds and van der Waals forces within the binding pocket, which are unaffected by low concentrations of non-ionic detergents. Conversely, colloids are held together by weak hydrophobic interactions that are easily disrupted by surfactant micelles.

Troubleshooting Start Hit Identified in Assay Test1 Add 0.01% Triton X-100 Start->Test1 Decision1 Does IC50 Shift? Test1->Decision1 TrueHit Proceed to Cell Assays (True Hit) Decision1->TrueHit No Shift Test2 Run Nephelometry/DLS Decision1->Test2 Loss of Potency Decision2 Particles Detected? Test2->Decision2 Decision2->TrueHit No (Check other artifacts) FalseHit Colloidal Aggregator (False Positive) Decision2->FalseHit Yes (>50 nm)

Diagnostic workflow to differentiate true hits from colloidal aggregators.

Part 4: Standard Operating Procedures (SOPs)

Protocol A: The "Detergent-Shift" Counter-Screen

Purpose: To rapidly identify non-specific inhibition caused by colloidal aggregation[4]. Steps:

  • Prepare your standard biochemical assay buffer.

  • Split the buffer into two parallel conditions: Condition A (Standard Buffer) and Condition B (Supplemented with 0.01% v/v freshly prepared Triton X-100 or 0.025% Tween-20)[4].

  • Perform a 10-point dose-response titration of the indazole amine in both buffers.

  • Validation: Calculate the IC50 for both conditions. If the IC50 in Condition B shifts to the right by >5-fold (a massive loss of potency), the original hit was a colloidal artifact[4]. True competitive inhibitors will maintain their IC50 regardless of the detergent.

Protocol B: Kinetic Solubility & Nephelometry Pre-Screen

Purpose: To define the maximum testable concentration before phase separation occurs, ensuring you never test above the kinetic solubility limit[3]. Steps:

  • Dispense 4 µL of a 10 mM DMSO stock of the indazole amine into 196 µL of PBS (pH 7.4) to create a 200 µM top concentration (yielding a 2% DMSO final concentration)[3].

  • Perform 2-fold serial dilutions in the same buffer across a 96-well plate.

  • Seal the plate and shake on a vibrating platform for 2 hours at room temperature[3].

  • Read the plate using a nephelometer (which measures light scattering induced by insoluble particles).

  • Validation: The kinetic solubility limit is defined as the highest concentration where the turbidity (scatter) matches the blank buffer[3].

Alternative Centrifugation Test: If you lack a nephelometer, spin the assay plate at high speed (e.g., 14,000 x g) for 15 minutes[1]. Colloidal aggregates will pellet. Test the supernatant; if it reveals a complete loss of inhibitory activity, the compound was an aggregator[4].

Part 5: Quantitative Data Presentation

To help you benchmark your assay results, compare your compound's behavior against these established metrics for distinguishing true indazole hits from aggregators.

Diagnostic MetricTrue Specific InhibitorColloidal Aggregator
Dose-Response Hill Slope 0.8 – 1.2> 1.5 (Steep Phase Transition)
IC50 Shift (+0.01% Triton X-100) < 2-fold shift> 5-fold shift (Loss of potency)
Enzyme Concentration Dependency Independent (if [E] << Ki)Highly dependent (IC50 increases with [E])
Dynamic Light Scattering (DLS) No particles detectedParticles 50 – 1000 nm detected
Centrifugation (Supernatant Activity) Retains full activityLoses activity (compound is pelleted)

References

  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. Available at:[Link]

  • The Ecstasy and Agony of Assay Interference Compounds | ACS Chemical Biology. Available at:[Link]

  • Separation Science in Drug Development, Part 2: High‑Throughput Characterization. Available at:[Link]

  • Solubility in Pharmaceutical Chemistry. Available at:[Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening - PubMed. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in Indazole N-Alkylation

Current Status: Operational Topic: Regioselectivity Control (N1 vs. N2) in 1H-Indazoles Audience: Medicinal Chemists, Process Chemists Introduction: The N1 vs.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Regioselectivity Control (N1 vs. N2) in 1H-Indazoles Audience: Medicinal Chemists, Process Chemists

Introduction: The N1 vs. N2 Challenge

The alkylation of 1H-indazoles is a notorious bottleneck in heterocyclic synthesis. The core challenge lies in the annular tautomerism between the 1H- (benzenoid) and 2H- (quinonoid) forms. While the N1-isomer is thermodynamically favored (typically by ~4-5 kcal/mol), the N2-position is often kinetically more nucleophilic , leading to frustrating mixtures that require tedious chromatographic separation.

This guide moves beyond "try different bases" and provides a mechanistic framework to rationally steer regioselectivity.

Module 1: The Science of Selectivity

To troubleshoot, you must first diagnose the driving force of your reaction.

Thermodynamic vs. Kinetic Control
  • Thermodynamic Control (Favors N1): Under conditions that allow equilibration (high temperature, reversible deprotonation), the system funnels toward the stable benzenoid N1-alkyl indazole.

  • Kinetic Control (Favors N2): Rapid, irreversible alkylation often targets the N2 nitrogen, which possesses higher electron density in the deprotonated state, especially when the N1 position is sterically hindered or when specific transition states are stabilized.

The "Chelation Effect" (The Secret to N1 Purity)

Using Sodium Hydride (NaH) in THF is the gold standard for N1 selectivity.

  • Mechanism: The sodium cation (

    
    ) coordinates tightly with the N2 nitrogen and potentially with electron-rich substituents at C3.[1][2] This coordination "masks" the N2 site, forcing the electrophile to attack the exposed N1 position.
    
  • Contrast: Larger cations like Cesium (

    
    ) or sequestered cations (using 18-crown-6) weaken this coordination, often eroding selectivity.
    

Module 2: Troubleshooting Guide (Q&A)

Scenario A: "I need the N1-isomer, but I'm getting a mixture."

Q: What base/solvent system are you using?

  • Diagnosis: If you are using

    
     or 
    
    
    
    in DMF
    , you are operating in a "loose ion pair" regime. The solvent separates the cation from the indazolyl anion, making both N1 and N2 available for attack.
  • Solution: Switch to NaH in THF (or Toluene). The tight ion pairing in non-polar solvents enhances the directing effect of the sodium cation.

    • Ref: [BenchChem, 2025; Beilstein J. Org. Chem. 2021, 17, 1939–1951][3]

Q: Do you have a substituent at C3?

  • Insight: Substituents at C3 (e.g., -COOMe, -Obn) can actually enhance N1 selectivity by acting as a secondary coordination site for the

    
     ion, locking the anion into a conformation that blocks N2.
    
  • Tip: If your C3 is unsubstituted, the NaH/THF effect is still valid but may be slightly less pronounced than in C3-substituted analogs.

Scenario B: "I need the N2-isomer, but N1 is dominant."

Q: Have you tried the Mitsunobu reaction?

  • Diagnosis: Standard alkylation (RX + Base) struggles to overcome the thermodynamic preference for N1.

  • Solution: Use Mitsunobu conditions (PPh3, DIAD/DEAD, Alcohol) .[2] This reaction proceeds via a specific mechanism where the steric bulk of the triphenylphosphine-betaine intermediate often disfavors the crowded N1 attack, steering the reaction toward N2.

    • Ref: [Beilstein J. Org.[3] Chem. 2024, 20, 1940–1954]

Q: Can you modify the substrate?

  • Strategy: Steric Blocking. Introducing a bulky group at C7 (e.g.,

    
    , 
    
    
    
    ) creates severe steric clash at the N1 position (peri-interaction). This forces alkylation almost exclusively to N2 (>95% selectivity).
    • Ref: [Beilstein J. Org.[3] Chem. 2021, 17, 1939–1951][3]

Scenario C: "My yield is low or the reaction stalled."

Q: Are you using NaH?

  • Check: NaH is extremely moisture-sensitive. "Wet" THF produces NaOH, which is far less effective and generates water, killing the electrophile.

  • Fix: Ensure THF is distilled or dried over molecular sieves. Use a fresh bottle of NaH or wash the oil dispersion with dry hexane under Argon before use.

Module 3: Decision Logic & Pathways

The following diagram illustrates the decision matrix for selecting reaction conditions based on the desired regioisomer.

Indazole_Regioselectivity Start Target Regioisomer N1_Target N1-Alkyl Indazole (Thermodynamic) Start->N1_Target Desired N2_Target N2-Alkyl Indazole (Kinetic) Start->N2_Target Desired Condition_N1 Standard Protocol: NaH (1.2 eq) + RX Solvent: THF (Anhydrous) N1_Target->Condition_N1 Condition_N2_A Strategy A: Mitsunobu ROH + PPh3 + DIAD Solvent: THF N2_Target->Condition_N2_A Primary Choice Condition_N2_B Strategy B: Steric Control Requires C7-Substituent (e.g., NO2, COOMe) N2_Target->Condition_N2_B If C7 Substituted Condition_N2_C Strategy C: Imidates Trichloroacetimidate + Acid (Kinetic Control) N2_Target->Condition_N2_C Alternative Mech_N1 Mechanism: Na+ Coordination masks N2 Tight Ion Pairing Condition_N1->Mech_N1

Caption: Decision tree for selecting experimental conditions based on target regioisomer.

Module 4: Experimental Protocols

Protocol A: High-Selectivity N1-Alkylation

Best for: Unsubstituted or C3-substituted indazoles where thermodynamic product is desired.

  • Preparation: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Dissolution: Dissolve 1H-indazole substrate (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

    • Critical: Evolution of

      
       gas will occur. Vent properly.
      
  • Coordination: Stir at 0°C for 30 minutes to ensure complete anion formation and

    
     coordination.
    
  • Alkylation: Add alkyl halide (1.1 equiv) dropwise.[1][4]

  • Reaction: Warm to Room Temperature (RT). Stir for 2–12 hours.

    • Note: If reaction is slow, heat to 50°C.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1][5]
    
Protocol B: High-Selectivity N2-Alkylation (Mitsunobu)

Best for: Overcoming thermodynamic bias to access N2 isomers.

  • Mixture: In a dry flask under

    
    , combine 1H-indazole (1.0 equiv), Alcohol  (R-OH, 1.5 equiv), and Triphenylphosphine  (
    
    
    
    , 1.5 equiv) in anhydrous THF.
  • Addition: Cool to 0°C. Add DIAD or DEAD (1.5 equiv) dropwise over 10 minutes.

    • Why: Slow addition prevents overheating and controls betaine formation.

  • Reaction: Stir at RT for 12–24 hours.

  • Workup: Concentrate solvent. Purify directly via column chromatography (Silica).[1]

    • Tip:

      
       byproduct can be difficult to remove; consider using polymer-supported 
      
      
      
      for easier cleanup.

Module 5: Comparative Data: Solvent & Base Effects[1][5][6]

The following table summarizes the impact of reaction conditions on regioisomeric ratio (N1:N2) for a standard methyl 1H-indazole-3-carboxylate substrate.

BaseSolventTemperaturePrimary ProductN1:N2 RatioMechanistic Driver
NaH THF 0°C to RT N1 >99:1 Na+ Chelation / Tight Ion Pair

DMFRTMixture~60:40Loose Ion Pair / Dipolar Aprotic

DMF60°CMixture~55:45Large Cation / Weak Coordination

DioxaneRefluxN1>95:5Thermodynamic Equilibration
Mitsunobu THF RT N2 1:9 Steric hindrance at N1 (Kinetic)
NaHDMFRTMixture~70:30Solvent disrupts Na+ coordination

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Source: Beilstein Journal of Organic Chemistry (2021) URL:[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Source: Beilstein Journal of Organic Chemistry (2024) URL:[Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. Source: WuXi Biology (2022) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Chromatography of Polar Amine Derivatives

Mission: To provide advanced troubleshooting and optimization strategies for the purification of polar, basic amine derivatives. This guide addresses the physicochemical challenges of silanol interactions, solubility, an...

Author: BenchChem Technical Support Team. Date: March 2026

Mission: To provide advanced troubleshooting and optimization strategies for the purification of polar, basic amine derivatives. This guide addresses the physicochemical challenges of silanol interactions, solubility, and retention mechanisms.[1][2][3][4]

Module 1: Peak Tailing & Resolution Loss

User Question: No matter how slow my gradient is, my amine product elutes as a broad, tailing streak rather than a distinct peak. How do I fix this asymmetry?

Technical Diagnosis: The root cause is likely secondary silanol interactions .[4] Standard silica gel (


) possesses surface silanol groups (

) with a pKa of approximately 4.5–5.0.
  • The Mechanism: Your basic amine (

    
    ) is likely protonated (
    
    
    
    ) or hydrogen-bonding with these acidic silanols. This creates a mixed-mode retention mechanism: the intended partition chromatography (weak interaction) competes with unintended ion-exchange chromatography (strong interaction), causing the "tail" as molecules slowly detach from the silanols.

The Solution: Mobile Phase Modifiers You must introduce a "sacrificial" base to the mobile phase to block these active sites or suppress ionization.

ModifierRecommended Conc.Mechanism of ActionBest For
Triethylamine (TEA) 0.1% – 1.0% (v/v)Competitive Shielding: TEA is a tertiary amine that sterically blocks silanol sites, preventing your sample from binding.General flash chromatography; non-volatile samples.
Ammonium Hydroxide (

)
0.5% – 1.0% (v/v)pH Control & Shielding: Raises mobile phase pH to keep the target amine in its free base (neutral) form.Very polar amines; LC-MS applications (volatile).
Trifluoroacetic Acid (TFA) 0.05% – 0.1% (v/v)Ion Pairing: Protonates the amine fully, forming a hydrophobic ion pair that retains well on C18 (Reverse Phase).Reverse Phase (C18) only. Do not use on Normal Phase.

Visualizing the Mechanism:

SilanolInteraction cluster_0 Without Modifier cluster_1 With TEA Modifier Silica Acidic Silanol (Si-O- H+) Interaction Strong Ionic Bond (Tailing/Streaking) Silica->Interaction Amine Target Amine (R-NH3+) Amine->Interaction SilicaBlocked Silanol + TEA (Blocked Site) Result Symmetrical Peak FreeAmine Target Amine (Elutes Freely) FreeAmine->Result

Caption: Mechanism of peak tailing suppression. Left: Unmodified silica traps amines via ion exchange. Right: TEA blocks silanol sites, allowing the amine to elute based on polarity only.

Module 2: The "Magic Solvent" Protocol (DCM/MeOH/NH4OH)

User Question: I've read about using Dichloromethane (DCM), Methanol (MeOH), and Ammonium Hydroxide, but when I mix them, the solution turns cloudy or separates. What is the correct protocol?

Technical Protocol: This is a solubility issue. Aqueous ammonium hydroxide is immiscible with DCM. You must use Methanol as a "bridge" solvent to create a single phase.

The "90:10:1" Preparation Standard: Target Ratio: DCM : MeOH :


 (90:10:1 v/v/v).
  • Step 1 (The Bridge): Measure the Methanol (100 mL) into a flask.

  • Step 2 (The Base): Add the Ammonium Hydroxide (10 mL, typically 28-30%

    
     basis) directly to the Methanol. Swirl to mix.
    
    • Why? MeOH and

      
       are fully miscible.
      
  • Step 3 (The Bulk): Add the Dichloromethane (900 mL) to the MeOH/

    
     mixture.
    
  • Step 4 (Degassing): Sonicate briefly. If the solution remains cloudy, add small aliquots of Methanol until it clears.

Warning: Do not store this mixture for more than 24 hours. The ammonia is volatile and will evaporate, changing the retention times and pH of your mobile phase.

Module 3: Stationary Phase Strategy & Decision Tree

User Question: My compound elutes at the solvent front on C18 but sticks irreversibly to Silica. What column should I use?

Strategic Analysis: Polar amines often fall into a "retention gap." They are too polar for standard C18 (elute in void volume) but interact too strongly with Silica (irreversible adsorption).

The Decision Matrix:

  • High pH Reverse Phase (C18):

    • Concept: At high pH (pH 10-11), amines are deprotonated (neutral). Neutral molecules retain better on C18 than charged ones.

    • Requirement: You cannot use standard silica-based C18 (it dissolves > pH 8). You must use Hybrid Silica (e.g., Waters XBridge, Phenomenex Gemini) or Polymer-based columns.

    • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

  • HILIC (Hydrophilic Interaction Liquid Chromatography):

    • Concept: Uses a polar stationary phase (Bare Silica, Amide, or Diol) with a high-organic mobile phase (e.g., 90% ACN / 10% Buffer). Water is the "strong" solvent.

    • Benefit: Retains polar amines extremely well; elution order is opposite to C18.

ColumnSelection Start Start: Polar Amine Sample Q1 Is the sample soluble in Water/Methanol? Start->Q1 Q2 Is the sample soluble in DCM/Ethyl Acetate? Q1->Q2 No (Lipophilic) RP_HighPH Option A: High pH C18 (Hybrid Silica) Mobile Phase: pH 10 Buffer/ACN Q1->RP_HighPH Yes (Hydrophilic) Normal_Mod Option B: Silica + Modifier (DCM/MeOH + 1% TEA) Q2->Normal_Mod Yes HILIC Option C: HILIC Mode (Bare Silica/Amide) Mobile Phase: 90% ACN / 10% Water Q2->HILIC No (Very Polar) RP_HighPH->HILIC Still no retention?

Caption: Decision tree for stationary phase selection based on solubility and polarity.

Module 4: Sample Loading & Recovery

User Question: I loaded 100mg of crude, but I only recovered 40mg. Where did it go?

Troubleshooting: If you are using liquid loading (dissolving sample in strong solvent and injecting), your solvent might be interfering with the initial interaction, causing the sample to spread instantly. However, low recovery usually indicates precipitation inside the column or irreversible binding .

The "Dry Load" Protocol (Recommended for Amines): To maximize recovery and resolution for polar compounds:

  • Dissolve: Dissolve crude sample in the minimum amount of MeOH or DCM.

  • Adsorb: Add Celite 545 or Amine-functionalized Silica (ratio 1:2 sample to sorbent).

    • Note: Avoid using standard silica for loading basic amines, as they may bind irreversibly to the dry silica before the run starts. Celite is inert.

  • Evaporate: Rotovap until a free-flowing powder remains.

  • Load: Place the powder into a solid load cartridge or on top of the column bed.

References
  • Teledyne Isco. (2012). HILIC Purification Strategies for Flash Chromatography. Application Note AN83. Link

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Purification Blog. Link

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417. Link

Sources

Optimization

Stability of 4,5,6,7-tetrahydro-1H-indazol-6-amine in solution over time

The following technical guide serves as a specialized support center for 4,5,6,7-tetrahydro-1H-indazol-6-amine (CAS: 74197-21-0).[1][2] This content is structured to address the critical stability, solubility, and handli...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support center for 4,5,6,7-tetrahydro-1H-indazol-6-amine (CAS: 74197-21-0).[1][2] This content is structured to address the critical stability, solubility, and handling challenges faced by researchers in medicinal chemistry and drug discovery.

Executive Summary

Compound: 4,5,6,7-tetrahydro-1H-indazol-6-amine Primary Risk: Oxidative degradation and carbamate formation in solution.[1][2] Core Recommendation: Solutions in DMSO or Ethanol should be prepared fresh.[1][2] Long-term storage in solution is not recommended due to the susceptibility of the primary amine and the tetrahydroindazole core to air oxidation.[1][2]

Part 1: Stability & Solubility FAQs
Q1: What is the stability of this compound in DMSO solution at room temperature?

Status: Low Stability (Use within 24 hours) Technical Insight: While the tetrahydroindazole core is relatively robust, the primary amine at position 6 is susceptible to oxidative deamination and reaction with atmospheric CO₂ to form carbamates.[1][2] In DMSO, which is hygroscopic and can facilitate oxidation, the compound may degrade if left at room temperature.[2]

  • Recommendation: Prepare stock solutions (e.g., 10 mM) immediately prior to use.[1][2] If storage is unavoidable, freeze at -20°C or -80°C under argon for no more than 1 week.

Q2: Can I dissolve this directly in aqueous buffers (PBS/TBS)?

Status: Conditional (pH dependent) Technical Insight: The free base form (CAS 74197-21-0) has limited water solubility at neutral pH (7.4).[1][2] It requires protonation of the primary amine (pKa ~9-10) to dissolve fully in aqueous media.[1][2]

  • Protocol: Dissolve first in DMSO (to 100x final concentration), then dilute slowly into the buffer.

  • Warning: Rapid dilution into high-pH buffers (> pH 8) may cause precipitation of the free base.[1][2]

Q3: My solution turned from colorless to light red/brown. Is it still usable?

Status: Compromised (Do Not Use) Technical Insight: A color shift to red or brown indicates the formation of oxidation byproducts, likely involving the aromatization of the tetrahydroindazole ring to a fully aromatic indazole or the formation of N-oxide species.[1][2] This is a common degradation pathway for tetrahydroindazoles exposed to air and light.[1][2]

  • Action: Discard the solution. Verify the solid stock is stored under inert gas (Nitrogen/Argon).[1][2]

Part 2: Troubleshooting Guide
Symptom Probable Cause Corrective Action
Precipitation upon dilution "Crashing out" due to low aqueous solubility of the free base.[1][2]Pre-dissolve in DMSO.[1][2] Ensure final aqueous pH is < 7.0 to keep the amine protonated (

).[1][2]
New peaks in LC-MS (+16 or +14 mass) +16: N-oxidation.+14: Methylation (if MeOH used) or carbonyl formation.[1][2]Switch to acetonitrile (ACN) for LC-MS prep.[1][2] Avoid Methanol. Store solid under Argon.
Loss of potency in bioassay Carbamate formation (reaction with CO₂) or adsorption to plasticware.[1][2]Degas buffers to remove CO₂.[1][2] Use glass or low-binding plastic vials.
Inconsistent NMR signals Hygroscopicity (Water peak interference).[1][2]Dry the solid in a vacuum desiccator over

before weighing. Use

from a fresh ampoule.[1][2]
Part 3: Standardized Protocols
Protocol A: Preparation of a 10 mM Stock Solution
  • Reagents: Anhydrous DMSO (Grade ≥ 99.9%, stored over molecular sieves).

  • Equipment: Amber glass vial (to prevent photodegradation), Argon gas line.

  • Weighing: Weigh the compound rapidly. The HCl salt form is hygroscopic; the free base is sensitive to CO₂.[2]

  • Solubilization: Add Anhydrous DMSO to achieve 10 mM. Vortex for 30 seconds.[1][2]

  • Inerting: Flush the headspace of the vial with a gentle stream of Argon for 10 seconds.

  • Storage: Cap tightly with a PTFE-lined cap. Use immediately or freeze at -20°C.

Protocol B: QC Check via HPLC
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (amine).[1][2]

  • Acceptance Criteria: Purity > 95%. Any peak > 2% area at a different retention time indicates degradation.[1][2]

Part 4: Visualizations
Figure 1: Stability & Handling Workflow

A decision logic for handling the compound to maximize experimental reproducibility.

StabilityWorkflow Start Start: Solid Compound Storage Storage: -20°C, Desiccated (Protect from Light/Air) Start->Storage Weighing Weighing: Rapid, Ambient Temp Storage->Weighing Solvent Select Solvent Weighing->Solvent DMSO DMSO (Anhydrous) Preferred for Stock Solvent->DMSO Recommended Water Aqueous Buffer (Risk of Precipitation) Solvent->Water Not Recommended for Stock StockPrep Prepare Stock (10-50 mM) Flush with Argon DMSO->StockPrep Usage Immediate Use (Bioassay/Reaction) StockPrep->Usage LongTerm Long Term Storage? (> 24 Hours) Usage->LongTerm Freeze Freeze at -80°C (Max 1 Week) LongTerm->Freeze Yes Discard Discard Solution LongTerm->Discard No Freeze->Usage Thaw once only

Caption: Workflow for optimal handling. Note the critical decision point to discard solutions rather than store them long-term.

Figure 2: Potential Degradation Pathways

Visualizing the chemical risks associated with the tetrahydroindazole scaffold.

Degradation Compound 4,5,6,7-tetrahydro-1H-indazol-6-amine (Active Species) Oxidation Oxidation (Air/Light) Formation of N-oxides or Aromatization Compound->Oxidation O2 / UV Light Carbamate Carbamate Formation (Reaction with CO2) Compound->Carbamate Atmospheric CO2 Precipitation Precipitation (Free base at pH > 8) Compound->Precipitation Basic pH

Caption: Primary degradation modes.[2] Oxidation and CO₂ absorption are the main threats to solution stability.[1][2]

References
  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 12898420, 4,5,6,7-tetrahydro-1H-indazol-6-amine. Retrieved March 5, 2026, from [Link]

  • Gaylord Chemical. (2007).[1][2][3] Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved March 5, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Palladium Remediation in Nitrogen-Rich Heterocycles

Welcome to the Advanced Troubleshooting Guide for transition metal remediation. Removing residual palladium (Pd) from active pharmaceutical ingredients (APIs) is a critical bottleneck in drug development, as regulatory I...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for transition metal remediation. Removing residual palladium (Pd) from active pharmaceutical ingredients (APIs) is a critical bottleneck in drug development, as regulatory ICH Q3D guidelines mandate strict elemental impurity limits, typically <10 ppm for oral administration[1].

When working with tetrahydroindazole derivatives—common pharmacophores synthesized via Suzuki, Buchwald-Hartwig, or Sonogashira couplings—standard purification methods frequently fail. This guide provides the mechanistic causality, decision logic, and self-validating protocols required to achieve ultra-low palladium limits without sacrificing API yield.

Part 1: Mechanistic Context & Troubleshooting FAQs

Q1: Why is palladium so difficult to remove from tetrahydroindazole derivatives compared to standard hydrocarbons?

Causality: Tetrahydroindazoles contain a pyrazole-fused ring system with multiple


-hybridized nitrogen atoms. These nitrogens act as strong 

-donors, effectively forming thermodynamically stable Pd(II) complexes[2][3]. The API acts as a highly competitive bidentate or monodentate ligand. Consequently, standard physisorption methods (like activated carbon) cannot overcome the binding energy (

) of the API-Pd complex[4]. You must use a chemisorbent with a softer, highly polarizable donor atom (like sulfur) to outcompete the nitrogen ligands.
Q2: My API is highly polar, and I am losing over 20% yield to activated carbon. What is the mechanistic alternative?

Causality: Activated carbon relies on non-specific physisorption, which indiscriminately binds polar APIs alongside bulk Pd(0) agglomerates[5][6]. To preserve yield, switch to chemisorption using functionalized silica (e.g., SiliaMetS Thiourea) or macroporous polystyrene (MP-TMT). These scavengers utilize soft sulfur donors that specifically target the soft Pd metal center via covalent coordination, leaving the polar organic API in solution[7][8].

Q3: We are observing a plateau in Pd removal at ~50 ppm despite using excess silica-thiol scavenger. How do we break this floor?

Causality: A plateau indicates a thermodynamic equilibrium between the API-Pd complex and the Thiol-Pd complex. To shift this equilibrium, you must use a scavenger with a higher binding affinity or alter the reaction kinetics. Switching to a highly conjugated scavenger like MP-TMT or utilizing the Potassium Isopropyl Xanthate (PIX) system with catalytic iodine can drive residual palladium down to <1 ppm[8][9]. Additionally, increasing the incubation temperature to 50 °C in a polar aprotic solvent increases the kinetic lability of the API-Pd bond, facilitating the transfer[5].

Q4: Does the oxidation state of the residual palladium dictate the scavenger choice?

Causality: Absolutely. Post-reaction palladium exists as either insoluble Pd(0) nanoparticles/agglomerates or soluble Pd(II) complexes[1]. Bulk filtration or activated carbon is highly effective for debulking Pd(0)[1][6]. However, the residual Pd(II) tightly chelated by the tetrahydroindazole requires strong chemisorbents (like thiourea or TMT) to break the coordination bonds[4][7].

Logic API Tetrahydroindazole API (Strong Pd Chelator) State Identify Pd State API->State Pd0 Pd(0) Agglomerates State->Pd0 Pd2 Pd(II) Soluble Complexes State->Pd2 Carbon Activated Carbon (Physisorption) Pd0->Carbon Primary Debulking Thiourea SiliaMetS Thiourea (High ΔG Affinity) Pd2->Thiourea Competes with N-atoms PIX PIX / Iodine (Synergistic Removal) Pd2->PIX Ultra-low limits (<1 ppm) Carbon->Thiourea Polish

Fig 2. Decision logic for selecting palladium scavengers based on oxidation state and API affinity.

Part 2: Self-Validating Experimental Protocol

This protocol utilizes a thermodynamic gradient. By heating the mixture in a specific solvent, we increase the kinetic lability of the API-Pd bond, allowing the higher-affinity thiourea ligand to irreversibly capture the Pd(II) ion[4].

Step 1: Post-Reaction Workup Perform a standard aqueous extraction to remove inorganic salts and water-soluble byproducts. Concentrate the organic layer under reduced pressure.

Step 2: Solvent Exchange Dissolve the crude tetrahydroindazole in a polar aprotic solvent (e.g., DMF or DMAc). Causality: Polar aprotic solvents disrupt hydrogen bonding and loosely coordinate to Pd, facilitating ligand exchange between the API and the scavenger[5].

Step 3: Scavenger Addition Add 5–10 molar equivalents (relative to the initial Pd catalyst loading) of a high-affinity chemisorbent such as SiliaMetS Thiourea or MP-TMT[7][8].

Step 4: Thermal Incubation & Validation Agitate the suspension at 40–50 °C for 2 to 4 hours. Self-Validation Checkpoint: At the 2-hour mark, extract a 1 mL aliquot, filter through a 0.45 μm syringe filter, and run a rapid ICP-OES/MS analysis to confirm the downward trajectory of Pd concentration[6]. If Pd levels are static, increase temperature by 10 °C.

Step 5: Filtration & Recovery Filter the mixture through a pad of Celite to remove the solid-supported scavenger. Wash the filter cake with 2 column volumes of the reaction solvent to ensure >95% API recovery[8].

Step 6: Final Verification Analyze the concentrated filtrate via ICP-MS to ensure compliance with the <10 ppm regulatory threshold[1].

Workflow Start Crude Tetrahydroindazole Reaction Mixture Workup Aqueous Workup (Remove Salts) Start->Workup Scavenger Add Chemisorbent (Thiourea/TMT) Workup->Scavenger Incubate Incubate (40-50°C, 2-4h) Scavenger->Incubate Filter Filter & Wash (Celite Pad) Incubate->Filter Analyze ICP-MS Analysis (<10 ppm Pd?) Filter->Analyze Pass Proceed to Crystallization Analyze->Pass Yes Fail Secondary Treatment (PIX + I2) Analyze->Fail No Fail->Filter Recycle

Fig 1. Standardized workflow for palladium scavenging in tetrahydroindazole syntheses.

Part 3: Quantitative Scavenger Performance Data

To assist in empirical decision-making, the following table summarizes the performance metrics of industry-standard palladium scavengers when applied to highly coordinating nitrogen heterocycles.

Scavenger TechnologyMode of ActionAffinity (Relative

)
Typical Pd ReductionAPI RecoveryOptimal Use Case
Activated Carbon PhysisorptionLow80–90%70–85%Bulk Pd(0) debulking prior to chemisorption[6].
SiliaMetS Thiol ChemisorptionHigh>95%>95%General Pd(II) removal for moderately coordinating APIs[7].
SiliaMetS Thiourea ChemisorptionVery High>98%>95%Heavily coordinating N-rich heterocycles like indazoles[4][7].
MP-TMT ChemisorptionVery High>99%>95%Hindered Pd complexes requiring multi-dentate chelation[5][8].
PIX +

System
SynergisticExtremely High>99.9% (<1 ppm)>98%Late-stage API purification requiring ultra-low limits[9].

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger Source: Green Chemistry - RSC Publishing URL:[Link]

  • SiliaMetS Metal Scavengers Source: Velocity Scientific Solutions URL:[Link]

  • Palladium scavenging: From 1% to within ICH limits Source: Onyx Scientific URL:[Link]

  • Metal Scavengers in Process Chemistry An Investigative Study Source: Biotage URL:[Link]

  • Suzuki Catalyst Scavenging Study with Activated Carbon and SiliaMetS Source: Chemie Brunschwig URL:[Link]

  • Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach Source: RSC Advances - RSC Publishing URL:[Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling Source: PMC - National Institutes of Health URL:[Link]

  • Palladium(II) Complexes Bearing an Indazole-Derived N-Heterocyclic Carbene and Phosphine Coligands... Source: Organometallics - ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Handling Hygroscopic Indazole Amine HCl Salts

The following guide is structured as a Tier 3 Technical Support resource for IndazoleTech Solutions , a specialized supplier of heterocyclic building blocks. [1] Executive Summary & Mechanism The Issue: Researchers frequ...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support resource for IndazoleTech Solutions , a specialized supplier of heterocyclic building blocks.

[1]

Executive Summary & Mechanism

The Issue: Researchers frequently report that Indazole Amine Hydrochloride salts (e.g., 1H-indazol-3-amine HCl) transition from free-flowing powders to sticky gums or liquids upon exposure to ambient air.[1]

The Science: Indazole amine salts are deliquescent .[1] The crystal lattice energy of the hydrochloride salt is easily overcome by the high hydration energy of the chloride ion and the hydrogen-bonding capability of the indazole scaffold. When the relative humidity (RH) exceeds the salt's Critical Relative Humidity (CRH), the solid absorbs atmospheric moisture until it dissolves in its own sorbed water, forming a saturated solution [1, 2].

This is not merely a physical nuisance; it introduces stoichiometric errors (under-dosing the active amine) and promotes hydrolytic degradation of sensitive side chains [3].[1]

Troubleshooting: Immediate Triage (Q&A)

Q1: "My salt has turned into a sticky gum or a liquid. Is it ruined?"

Verdict: Likely recoverable, provided no hydrolytic side reactions have occurred.[1] Action: Do not attempt to scrape it out.

  • Dissolve: Add a minimum amount of anhydrous methanol or ethanol to dissolve the gum completely.[1]

  • Evaporate: Rotary evaporate to dryness.

  • Azeotrope: Add toluene or dichloromethane and evaporate again to chase off residual water.[1]

  • Vacuum Dry: Place in a vacuum oven at 40°C overnight over

    
     or KOH pellets.
    
Q2: "The mass reading on my analytical balance keeps increasing while I weigh."

Verdict: The sample is absorbing moisture in real-time.[1] Action: Stop adding material to reach a specific number. You must switch to Weighing by Difference (see Protocol B below).[1] The error from "chasing" a target weight while the sample absorbs water can lead to stoichiometric errors of >15% [4].

Q3: "Can I just store this in the fridge?"

Verdict: High Risk. Action: Refrigerators often have high humidity.[1] Furthermore, taking a cold bottle out into a warm lab causes immediate condensation on the salt (like a cold soda can).

  • Rule: Always allow the sealed container to equilibrate to room temperature (approx. 30-60 mins) before opening. Store in a desiccator inside the fridge if low-temp storage is mandatory [5].[1]

Core Protocols

Protocol A: The "Weighing by Difference" Method

Required for all deliquescent indazole salts to ensure stoichiometric accuracy.

Principle: Instead of weighing the solid directly (which gains weight), you weigh the loss of mass from the source container. This limits exposure time.[1][2]

Workflow Diagram:

WeighingProtocol Start Start: Sample in Vial Eq Equilibrate to Room Temp (Do not open yet) Start->Eq Weigh1 Weigh Capped Vial (Mass A) Eq->Weigh1 Transfer Quickly Transfer Approx. Amount to Reaction Vessel Weigh1->Transfer Minimize Air Exposure Cap Immediately Recap Vial Transfer->Cap Weigh2 Weigh Capped Vial (Mass B) Cap->Weigh2 Calc Calculate Mass Added: (Mass A - Mass B) Weigh2->Calc

Caption: Figure 1. Standard Operating Procedure for weighing hygroscopic indazole salts to eliminate moisture-uptake errors.

Protocol B: Drying and Restoration

Use this if your stoichiometry is critical and you suspect water content >1%.

  • Equipment: Vacuum oven or Abderhalden drying pistol.

  • Desiccant: Phosphorus Pentoxide (

    
    ) is preferred for amines; KOH is acceptable.[1] Avoid silica gel (insufficient for deliquescent salts).[1]
    
  • Temperature: Set to 40–50°C. (Indazole HCl salts are generally stable, but avoid >80°C to prevent HCl dissociation).

  • Duration: Minimum 12 hours under high vacuum (<1 mbar).

  • Validation: Check melting point. A sharp MP indicates dryness; a broad/depressed MP indicates retained moisture.[1]

Comparative Data: Hygroscopicity Management

The following table summarizes the stability of Indazole Amine HCl under different conditions.

ConditionObservation (24h exposure)Impact on ExperimentRecommended Action
Open Air (60% RH) Deliquescence (Liquid/Paste)Stoichiometry fails; Hydrolysis riskCRITICAL: Redissolve & strip solvent.[1]
Desiccator (Silica) Surface cakingMinor weighing errorsDry in vacuum oven before use.[1]
Desiccator (

)
Free-flowing powderNoneIdeal storage condition.[1]
Glovebox (

)
Free-flowing powderNoneGold standard for handling.[1]

Advanced Handling Logic (Decision Tree)

Use this logic flow when encountering a compromised sample.

HandlingLogic Start Assess Sample State Visual Visual Inspection Start->Visual Flowing Free Flowing Visual->Flowing Clumped Clumped/Sticky Visual->Clumped Liquid Liquid (Deliquesced) Visual->Liquid Action1 Proceed with Difference Weighing Flowing->Action1 Action2 Vacuum Dry (40°C, 12h) Clumped->Action2 Action3 Recrystallize/Strip (MeOH -> Toluene) Liquid->Action3 Check Check MP / NMR Action2->Check Action3->Check Check->Action1 Pass Check->Action3 Fail

Caption: Figure 2. Decision matrix for salvaging and utilizing hygroscopic indazole amine salts.

References

  • Van Campen, L., et al. (1988).[1] Moisture Sorption of Water-Soluble Solids.[1] Journal of Pharmaceutical Sciences.[1][3] (Grounding: Explains the mechanism of deliquescence in soluble salts).

  • USP <1241>. Water-Solid Interactions in Pharmaceutical Systems.[1] United States Pharmacopeia.[1] (Grounding: Defines Critical Relative Humidity CRH).

  • Stahl, P. H., & Wermuth, C. G. (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH.[1] (Grounding: Authoritative text on salt properties and handling).[1]

  • Sartorius Lab Instruments. (2025).[1] Weighing Guidelines for Hygroscopic Substances.[1][4] (Grounding: Standard industry protocol for weighing errors).[1]

  • Cheng, Y., et al. (2023).[1] Effect of moisture on solid state stability.[1][5] Journal of Medical Science.[1][6] (Grounding: Impact of moisture on chemical stability and hydrolysis).[1]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 4,5,6,7-tetrahydro-1H-indazol-6-amine

A Comparative Guide to NMR Methodologies for the Structural Elucidation of 4,5,6,7-Tetrahydro-1H-indazol-6-amine Executive Summary Derivatives of 4,5,6,7-tetrahydro-1H-indazole are highly valued pharmacophores in modern...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to NMR Methodologies for the Structural Elucidation of 4,5,6,7-Tetrahydro-1H-indazol-6-amine

Executive Summary

Derivatives of 4,5,6,7-tetrahydro-1H-indazole are highly valued pharmacophores in modern drug discovery, frequently utilized in the development of human dihydroorotate dehydrogenase (DHODH) inhibitors, anti-inflammatory agents, and selective sigma-2 receptor ligands[1][2][3]. Among these, 4,5,6,7-tetrahydro-1H-indazol-6-amine serves as a critical synthetic intermediate.

Characterizing this molecule via


H NMR presents a specific analytical challenge: while the aromatic pyrazole proton is easily identifiable, the saturated tetrahydro ring produces a highly complex aliphatic region due to severe signal overlap and second-order coupling effects. This guide objectively compares the performance of Benchtop NMR (60 MHz) , High-Field 1D NMR (400–600 MHz) , and 2D NMR (COSY/HSQC)  to help researchers select the optimal analytical platform for structural verification and quality control.

Platform Comparison: Benchtop vs. High-Field NMR

The choice of NMR spectrometer field strength fundamentally dictates the resolution of the J-couplings within the tetrahydro ring. Because chemical shifts (in ppm) are independent of field strength but peak widths (in Hz) remain constant, lower-field instruments suffer from spectral compression[4].

Benchtop NMR (60–80 MHz)

Benchtop NMR spectrometers utilize permanent, cryogen-free magnets, making them highly accessible and cost-effective for at-line QA/QC and reaction monitoring[5][6]. However, for 4,5,6,7-tetrahydro-1H-indazol-6-amine, the 60 MHz spectrum compresses the aliphatic protons (H-4, H-5, H-6, H-7) into an unresolved, heavily overlapping multiplet between 1.5 and 3.5 ppm[4][7]. This platform is ideal for confirming the presence of the pyrazole core (H-3 singlet) and overall purity, but insufficient for rigorous stereochemical or regiochemical assignment[8].

High-Field NMR (400–600 MHz)

Superconducting high-field NMR is the gold standard for structural elucidation[8]. At 600 MHz, the chemical shift dispersion is magnified tenfold compared to a 60 MHz system[4]. This resolves the diastereotopic protons of the half-chair tetrahydro ring, allowing the distinct extraction of geminal and vicinal coupling constants (


 and 

) necessary to confirm the position of the 6-amine group.

Table 1: Performance Comparison for Tetrahydroindazole Characterization

ParameterBenchtop NMR (60 MHz)High-Field NMR (600 MHz)2D NMR (COSY/HSQC)
Aliphatic Resolution Poor (Severe overlap)Excellent (Resolved multiplets)Ultimate (Deconvoluted spin systems)
Sensitivity (LOD) ~1 mmol/L~100 µmol/L~500 µmol/L
Acquisition Time < 2 minutes2–5 minutes15–60 minutes
Primary Use Case Reaction monitoring, QA/QCFull structural elucidationComplex mixture/Isomer resolution
Capital Cost Low ($50k - $100k)High ($400k+)High (Requires High-Field system)

Analytical Workflow & Logical Framework

To establish a self-validating system for structural assignment, researchers must follow a progressive analytical workflow. Relying solely on 1D


H NMR can lead to misassignments of the H-4 and H-7 methylene protons due to their similar chemical environments.

G A Sample Prep: 4,5,6,7-tetrahydro-1H-indazol-6-amine in DMSO-d6 B Benchtop NMR (60 MHz) Reaction Monitoring & Purity A->B QA/QC Routing C High-Field 1D 1H NMR (600 MHz) Signal Resolution A->C Characterization Routing E Final Structural Elucidation B->E Purity Confirmed D 2D NMR (COSY/HSQC) Multiplet Deconvolution C->D Aliphatic Overlap Detected D->E Spin Systems Mapped

Workflow for the NMR structural elucidation of tetrahydroindazole derivatives.

H NMR Interpretation & The Causality of Solvent Effects

The structural assignment of 4,5,6,7-tetrahydro-1H-indazol-6-amine relies on understanding the causality behind its chemical shifts.

Solvent Selection: DMSO-d vs. CDCl

While CDCl


 is standard, DMSO-d

is vastly superior
for this specific compound[1][9]. The molecule contains three exchangeable protons: one on the pyrazole nitrogen (N1-H) and two on the primary amine (NH

). In CDCl

, rapid proton exchange broadens these signals, often causing the NH

peak to drift and overlap with the critical H-4/H-7 aliphatic multiplets. DMSO-d

forms strong intermolecular hydrogen bonds with these protons, significantly reducing their exchange rate. This locks the pyrazole N-H as a distinct broad singlet far downfield (~12.0 ppm) and isolates the amine NH

signal, preventing spectral interference[9].
Signal Assignment (in DMSO-d )
  • Pyrazole H-3 (~7.3 ppm, s, 1H): This proton is highly deshielded by the adjacent aromatic pyrazole nitrogens. Its presence as a sharp singlet confirms the integrity of the indazole core.

  • Methine H-6 (~3.2 ppm, m, 1H): The proton attached to the same carbon as the amine group is deshielded by the electronegative nitrogen. It appears as a complex multiplet due to vicinal coupling with the diastereotopic protons of H-5 and H-7.

  • Methylene H-4 & H-7 (~2.4 - 2.8 ppm, m, 4H): These protons are allylic to the pyrazole ring, causing them to resonate further downfield than typical alkanes[2]. Because the tetrahydro ring adopts a half-chair conformation, the axial and equatorial protons at these positions are magnetically non-equivalent, resulting in complex second-order multiplets.

  • Methylene H-5 (~1.6 - 1.9 ppm, m, 2H): Located furthest from the aromatic ring and the amine group, these protons are the most shielded in the molecule[2][3].

Table 2: Expected


H NMR Chemical Shifts (High-Field, DMSO-d

)
PositionExpected Shift (ppm)MultiplicityIntegrationAssignment Rationale
N1-H~12.0br s1HHydrogen-bonded pyrazole NH; slow exchange in DMSO.
H-3~7.3s1HAromatic pyrazole CH; deshielded by N2.
H-6~3.2m1HMethine CH; deshielded by primary amine.
H-4, H-7~2.4 - 2.8m4HAllylic CH

groups; complex diastereotopic splitting.
6-NH

~2.0 - 2.5br s2HPrimary amine; shift highly concentration-dependent.
H-5~1.6 - 1.9m2HAliphatic CH

; most shielded protons in the ring.

Step-by-Step Experimental Protocol

To ensure a self-validating analytical system, adhere to the following optimized protocol for high-field NMR acquisition.

Step 1: Sample Preparation

  • Weigh 10–15 mg of highly pure 4,5,6,7-tetrahydro-1H-indazol-6-amine into a clean glass vial.

  • Add 0.6 mL of anhydrous DMSO-d

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Vortex the mixture until complete dissolution is achieved. Note: Incomplete dissolution will degrade magnetic field homogeneity (shimming).

  • Transfer the solution into a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

Step 2: 1D


H NMR Acquisition (High-Field) 
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Lock the solvent signal to DMSO-d

    
     and perform automated gradient shimming (Z-axis).
    
  • Acquire the 1D

    
    H spectrum using a standard 90° pulse sequence (e.g., zg30 on Bruker systems).
    
  • Set the number of scans (NS) to 16 or 32, with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the slowly relaxing pyrazole H-3 proton.

Step 3: 2D COSY Acquisition (For Multiplet Deconvolution) Causality: If the H-4 and H-7 multiplets overlap significantly, a 2D Homonuclear Correlation Spectroscopy (COSY) experiment is mandatory.

  • Set up a gradient-selected COSY experiment (e.g., cosygpqf).

  • The COSY spectrum will reveal off-diagonal cross-peaks mapping the continuous spin system: H-4

    
     H-5 
    
    
    
    H-6
    
    
    H-7
    .
  • Because H-4 only couples to H-5, while H-7 couples to H-6, the COSY map definitively differentiates the two allylic methylene groups, validating the exact regiochemistry of the amine substitution.

References

  • National Center for Biotechnology Information. "4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem". PubChem Database.[Link]

  • Farjon, J., et al. "High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances". Forensic Science International, 2021.[Link]

  • Blagg, R. "High-field to Benchtop NMR Spectroscopy - Part 3". Oxford Instruments, 2023.[Link]

  • Nagakura, M., et al. "Synthesis and anti-inflammatory activities of 7-Benzylidene-2, 3-diphenyl-4, 5, 6, 7-tetrahydro-2H-indazole derivatives". Research Journal of Pharmaceutical, Biological and Chemical Sciences.[Link]

  • Vignoli, A., et al. "Benchtop NMR in Biomedicine: An Updated Literature Overview". MDPI, 2025.[Link]

  • Nanalysis. "Benchtop NMR Spectroscopy Market Analysis". Nanalysis Corp.[Link]

  • Antonides, L., et al. "Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures". National Institutes of Health, 2025.[Link]

  • Iyamu, I., et al. "Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands". ChemMedChem, 2019.[Link]

  • Garg, N., et al. "Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability". Journal of Medicinal Chemistry, 2020.[Link]

  • ResearchGate. "1H NMR spectra (DMSO-d6, 300 MHz) of compounds 3g and 4g". ResearchGate.[Link]

Sources

Comparative

Analytical Strategies for Distinguishing 6-Amino vs. 5-Amino Tetrahydroindazole Regioisomers

As a Senior Application Scientist, I frequently consult on the structural elucidation of complex bicyclic scaffolds. Tetrahydroindazoles (THIs) represent a privileged structural motif in modern drug discovery, forming th...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the structural elucidation of complex bicyclic scaffolds. Tetrahydroindazoles (THIs) represent a privileged structural motif in modern drug discovery, forming the core of numerous therapeutics, including sigma receptor ligands 1, human dihydroorotate dehydrogenase (DHODH) inhibitors 2, and human neutrophil elastase (HNE) inhibitors 3.

During the synthesis of amino-substituted THIs—typically achieved via the cyclocondensation of substituted cyclohexanediones with hydrazines—the reaction often yields a mixture of regioisomers (e.g., 5-amino vs. 6-amino derivatives). Because the pharmacological target affinity of these regioisomers can differ drastically, unambiguous structural assignment is a critical bottleneck. This guide objectively compares the analytical methodologies used to differentiate these isomers and provides a field-proven, self-validating 2D NMR protocol to definitively assign their regiochemistry.

Comparing Analytical Alternatives for Regioisomer Differentiation

Before diving into the experimental protocol, it is essential to evaluate the analytical tools available for distinguishing these regioisomers. Relying solely on 1D NMR or LC-MS can lead to costly misassignments in Structure-Activity Relationship (SAR) studies.

Table 1: Comparison of Analytical Techniques for THI Regioisomer Differentiation

Analytical TechniqueThroughputStructural CertaintySample RequirementOperational Limitations
1D ¹H/¹³C NMR HighLow~5 mgCannot definitively link the aliphatic ring protons to the pyrazole core; signals often overlap.
2D NMR (HMBC/COSY) MediumHigh (Gold Standard) ~10–15 mgRequires high sample purity (>95%); interpretation requires mapping complex scalar couplings.
X-Ray Crystallography LowAbsoluteSingle CrystalHighly dependent on the compound's ability to form high-quality, diffracting crystals.

While X-ray crystallography provides absolute certainty, 2D NMR (specifically HMBC) is the most practical and robust alternative, offering a self-validating system that does not rely on crystallization kinetics.

The Causality of Structural Differentiation

To understand why our experimental choices work, we must examine the causality dictated by the rigid geometry of the 4,5,6,7-tetrahydroindazole bicyclic system.

The pyrazole ring contains two quaternary bridgehead carbons: C3a (adjacent to the C4 aliphatic position) and C7a (adjacent to the C7 aliphatic position).

  • In the 5-amino isomer: The proton at the C5 position (H-5) is separated from C3a by exactly three bonds (H5–C4–C3a). However, it is four bonds away from C7a.

  • In the 6-amino isomer: The proton at the C6 position (H-6) is separated from C7a by exactly three bonds (H6–C7–C7a). It is four bonds away from C3a.

Because Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is optimized to detect 2-bond and 3-bond carbon-proton couplings (but rarely 4-bond), we can use this physical limitation to our advantage. By anchoring the aliphatic spin system to the unequivocally assigned pyrazole bridgehead carbons, the structural assignment becomes a closed, self-validating logical loop 3.

Workflow Mix Amino-THI Regioisomeric Mixture (5-amino & 6-amino) HPLC Preparative HPLC Separation (Isolate Pure Fractions) Mix->HPLC Purify NMR 2D NMR Data Acquisition (HSQC, HMBC, COSY) HPLC->NMR Analyze Isomer5 5-amino-THI Regioisomer Diagnostic: H5 to C3a (3-bond) NMR->Isomer5 HMBC Correlation Isomer6 6-amino-THI Regioisomer Diagnostic: H6 to C7a (3-bond) NMR->Isomer6 HMBC Correlation

Analytical workflow for isolation and 2D NMR differentiation of amino-THI regioisomers.

Step-by-Step Experimental Methodology

This protocol outlines the exact steps required to generate the self-validating 2D NMR data necessary for regioisomer assignment.

Step 1: Sample Preparation
  • Purify the regioisomeric mixture using reverse-phase preparative HPLC to achieve >95% purity for each fraction. Trace impurities can obscure critical cross-peaks in the aliphatic region (δ 1.5 – 4.0 ppm).

  • Dissolve 10–15 mg of the pure fraction in 0.6 mL of a high-quality deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer to a standard 5 mm NMR tube.

Step 2: 1D Baseline & HSQC Acquisition
  • Acquire a standard ¹H NMR spectrum (16–32 scans) and a ¹³C NMR spectrum (1024–2048 scans).

  • Identify the primary CH-NH₂ proton signal. Due to the deshielding effect of the electronegative amine, this proton typically appears as a distinct multiplet between δ 3.0 and 4.0 ppm .

  • Acquire an HSQC spectrum to map the directly attached carbons, ensuring you isolate the specific ¹³C shift of the CH-NH₂ carbon.

Step 3: Bridgehead Carbon Assignment
  • Identify the C3a and C7a quaternary carbons in the ¹³C spectrum.

  • Causality Note: For N1-alkylated or N1-arylated THIs, C7a is heavily deshielded by the adjacent nitrogen and typically resonates downfield (δ ~135–145 ppm). C3a, being further from the N1 substituent, resonates further upfield (δ ~115–120 ppm). Verify this by checking the HMBC correlations from the N1-alkyl protons or the pyrazole H-3 proton.

Step 4: HMBC Mapping (The Diagnostic Step)
  • Acquire an HMBC spectrum optimized for long-range scalar couplings (

    
     = 8 Hz).
    
  • Trace the cross-peaks originating from the CH-NH₂ proton (δ 3.0 – 4.0 ppm) on the F2 axis to the quaternary carbons on the F1 axis.

HMBC_Logic H_signal Identify CH-NH2 Proton (1H NMR: δ 3.0 - 4.0 ppm) COSY COSY Analysis Trace adjacent CH2 groups H_signal->COSY HMBC HMBC Analysis Check bridgehead carbons COSY->HMBC Path5 Correlates to C4 (2-bond) & C3a (3-bond) HMBC->Path5 Path6 Correlates to C5/C7 (2-bond) & C7a (3-bond) HMBC->Path6 Result5 5-amino Isomer Path5->Result5 Result6 6-amino Isomer Path6->Result6

Logical decision tree for assigning 5-amino vs 6-amino THI regioisomers using 2D NMR data.

Quantitative Data Interpretation

By cross-referencing the COSY and HMBC data, the assignment becomes absolute. The table below summarizes the expected quantitative correlations that validate the identity of each regioisomer.

Table 2: Diagnostic NMR Correlations for 5-Amino vs. 6-Amino THI Regioisomers

NMR Feature5-Amino Tetrahydroindazole6-Amino Tetrahydroindazole
CH-NH₂ Proton Position H-5H-6
COSY Correlations (Aliphatic) H-5 couples to H-4 and H-6H-6 couples to H-5 and H-7
Proximity to Pyrazole Bridgeheads 3 bonds from C3a; 4 bonds from C7a3 bonds from C7a; 4 bonds from C3a
Diagnostic 3-bond HMBC H-5 correlates strongly to C3a H-6 correlates strongly to C7a
Diagnostic 2-bond HMBC H-5 correlates to C4 and C6H-6 correlates to C5 and C7

By strictly adhering to this analytical framework, researchers can confidently distinguish between 5-amino and 6-amino tetrahydroindazole regioisomers, ensuring the scientific integrity of subsequent biological assays and lead optimization campaigns.

References

  • Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. National Center for Biotechnology Information (PMC).[Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry (ACS).[Link]

  • 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. National Center for Biotechnology Information (PMC).[Link]

Sources

Validation

Spectroscopic Fingerprinting of Primary Amine Indazoles: A Comparative IR Guide

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Objective comparison of IR spectral characteristics for structural elucidation. Executive Summary: The "D...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Objective comparison of IR spectral characteristics for structural elucidation.

Executive Summary: The "Doublet & Ghost" Signature

In drug discovery, primary amine indazoles (e.g., 3-aminoindazole, 5-aminoindazole) are critical pharmacophores, often serving as precursors to kinase inhibitors. Distinguishing these from their structural isomers (e.g., aminoindoles, aminobenzimidazoles) or reaction byproducts (secondary amines) is a frequent analytical challenge.

While NMR is definitive for connectivity, Infrared (IR) Spectroscopy offers a rapid, solid-state "fingerprint" that reveals unique hydrogen-bonding networks and tautomeric states invisible in solution.

The Diagnostic Signature: A primary amine indazole is characterized by a "Doublet & Ghost" pattern:

  • The Doublet (3300–3500 cm⁻¹): Two sharp peaks corresponding to the asymmetric and symmetric stretching of the exocyclic primary amine (–NH₂).

  • The Ghost (2700–3200 cm⁻¹): A broad, underlying absorption band caused by the cyclic intermolecular hydrogen bonding of the indazole ring N-H (1H-tautomer), often obscuring C-H stretches.

Theoretical Framework: Vibrational Causality

To interpret the spectrum accurately, one must understand the vibrational origins relative to the molecular scaffold.[1]

The Indazole Core vs. The Exocyclic Amine

The indazole molecule is a fusion of a benzene ring and a pyrazole ring. This creates two distinct nitrogen environments:

  • Pyridine-like Nitrogen (N2): Accepts hydrogen bonds. Responsible for the C=N stretch (~1615 cm⁻¹).

  • Pyrrole-like Nitrogen (N1): Donates hydrogen bonds. Responsible for the broad "Ghost" band.

Tautomerism: The 1H vs. 2H Dilemma

In the solid state, unsubstituted indazoles predominantly exist in the 1H-tautomer form. They form catemeric (chain-like) or cyclic dimer hydrogen-bonding networks. This restricts the N-H bond, widening its vibrational energy distribution and broadening the peak.

In contrast, the exocyclic primary amine (–NH₂) at positions 3, 5, or 6 is less involved in these core-stabilizing networks, resulting in sharper, higher-frequency "free" stretches.

Comparative Spectral Analysis

The following section compares Primary Amine Indazoles against their most common structural alternatives.

Diagnostic Regions Comparison Table
Spectral RegionVibrational ModePrimary Amine Indazole (Target)Aminoindole (Alternative)Secondary Amine Indazole (Byproduct)
3300–3500 cm⁻¹ N-H Stretch (Exocyclic) Doublet (Sym + Asym)~3450 & 3350 cm⁻¹Doublet Similar positionsSinglet One weak band
2700–3200 cm⁻¹ N-H Stretch (Ring) Broad, Strong Band (The "Ghost" underlying C-H)Sharp/Medium (Indole N-H is less acidic/broad)Broad (If ring NH is unsubstituted)
1600–1620 cm⁻¹ C=N Ring Stretch Distinct Band Diagnostic for IndazoleAbsent (Indole lacks N2)Distinct Band
1580–1650 cm⁻¹ N-H Bending (Scissoring) Medium/Strong Often overlaps C=NMedium Weak/Absent
700–900 cm⁻¹ C-H Out-of-Plane (oop) Position Dependent 3-amino: ~750 cm⁻¹5-amino: ~800–860 cm⁻¹Position Dependent Position Dependent
Distinguishing Isomers (Fingerprint Region)

The "Fingerprint Region" (600–1500 cm⁻¹) is critical for determining where the amine is attached.

  • 3-Aminoindazole: The benzene ring is unsubstituted. The C-H oop bending resembles an ortho-disubstituted benzene (four adjacent protons), typically showing a strong band near 740–760 cm⁻¹ .

  • 5-Aminoindazole: The benzene ring has a 1,2,4-substitution pattern. This typically yields two bands in the 800–860 cm⁻¹ range (isolated H and adjacent 2H).

Experimental Protocol: Self-Validating Workflow

Objective: Obtain a high-resolution spectrum capable of resolving the "Ghost" band from C-H stretches.

Method Selection: ATR vs. KBr
  • ATR (Attenuated Total Reflectance): Recommended for Routine Screening.

    • Pros: Fast, no sample prep, non-destructive.[2][3]

    • Cons: Slightly lower intensity for broad H-bonded peaks.

  • KBr Pellet: Recommended for Detailed Structural Proof.

    • Pros: Better resolution of the broad Ring N-H band; allows manipulation of concentration to study H-bonding dilution effects.

Step-by-Step ATR Protocol
  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background spectrum is flat.

  • Background Scan: Collect 32 scans (air) to subtract atmospheric CO₂/H₂O.

  • Sample Deposition: Place ~5 mg of solid aminoindazole on the crystal.

  • Compression: Apply pressure using the anvil until the "Force Gauge" is in the green zone (ensure intimate contact).

  • Acquisition: Collect 32–64 scans at 4 cm⁻¹ resolution.

  • Validation Check: Look for the CO₂ doublet at 2350 cm⁻¹. If significant, purge and re-acquire.

Decision Logic for Identification

IndazoleID Start Start: Analyze IR Spectrum Check3400 Check 3300-3500 cm⁻¹ Is there a Doublet? Start->Check3400 ResultPrimary Primary Amine Identified Check3400->ResultPrimary Yes (2 peaks) ResultSec Secondary/Tertiary Amine Check3400->ResultSec No (1 or 0 peaks) CheckBroad Check 2700-3200 cm⁻¹ Is there a Broad 'Ghost' Band? CheckCN Check 1610-1620 cm⁻¹ Is there a C=N Stretch? CheckBroad->CheckCN Yes ResultIndole Likely Indole/Other CheckBroad->ResultIndole No (Sharp only) ResultIndazole Indazole Core Confirmed CheckCN->ResultIndazole Yes CheckCN->ResultIndole No CheckFinger Check Fingerprint (700-900 cm⁻¹) ID_3Amino Likely 3-Aminoindazole (Ortho-like pattern ~750 cm⁻¹) CheckFinger->ID_3Amino Strong band ~750 ID_5Amino Likely 5/6-Aminoindazole (Meta/Para-like pattern ~800-860 cm⁻¹) CheckFinger->ID_5Amino Bands ~800-860 ResultPrimary->CheckBroad ResultIndazole->CheckFinger

Caption: Logic flow for distinguishing primary amine indazoles from isomers and byproducts using IR spectral features.

Case Study: 5-Aminoindazole vs. 5-Aminoindole

A common synthesis challenge is distinguishing the indazole product from an indole impurity or alternative starting material.

  • Scenario: You have a solid off-white powder.

  • Observation:

    • 3350 & 3420 cm⁻¹: Distinct doublet seen in both (Primary amine is present in both).

    • 3050 cm⁻¹:

      • Sample A: Shows sharp aromatic C-H stretches and a relatively flat baseline between 2800-3200 cm⁻¹.

      • Sample B: Shows a massive, broad absorption from 2600–3200 cm⁻¹ that swallows the C-H peaks.

    • 1615 cm⁻¹:

      • Sample A: No significant peak.[4]

      • Sample B: Sharp, medium intensity peak.[5]

    • Sample B is 5-Aminoindazole. The broad band indicates the 1H-indazole tautomer H-bonding network, and the 1615 cm⁻¹ peak confirms the C=N bond of the pyrazole ring.

    • Sample A is 5-Aminoindole. It lacks the N2 nitrogen (no C=N) and has a less acidic ring NH (less broadening).

References

  • National Institute of Standards and Technology (NIST). (2023).[6] 5-Aminoindazole Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Oomens, J., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole. International Journal of Mass Spectrometry. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra: A Guide to Functional Groups. Retrieved from [Link]

  • University of Calgary. (n.d.). Sample IR Spectra: Heteroatom Functional Groups. Retrieved from [Link]

Sources

Comparative

Comprehensive Comparison Guide: Reference Standards for 4,5,6,7-Tetrahydro-1H-indazol-6-amine Purity Analysis

4,5,6,7-Tetrahydro-1H-indazol-6-amine (CAS 74197-21-0) is a critical bicyclic heterocyclic building block, extensively utilized in the synthesis of1[1] and 2[2]. Structurally, it features a pyrazole ring fused to a cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

4,5,6,7-Tetrahydro-1H-indazol-6-amine (CAS 74197-21-0) is a critical bicyclic heterocyclic building block, extensively utilized in the synthesis of1[1] and 2[2]. Structurally, it features a pyrazole ring fused to a cyclohexane ring with a primary aliphatic amine at the 6-position. This structural duality—combining a moderately basic pyrazole nitrogen with a highly basic aliphatic amine—presents unique analytical challenges. The compound is highly susceptible to salt formation, moisture retention, and oxidative degradation. Consequently, selecting the appropriate reference standard tier and employing rigorous, self-validating analytical protocols is paramount for ensuring downstream synthetic reproducibility and regulatory compliance.

The Analytical Challenge: Causality in Method Design

When analyzing aliphatic amines, standard High-Performance Liquid Chromatography (HPLC) often yields misleading purity values. The basic amine interacts strongly with unendcapped residual silanols on standard C18 stationary phases, causing severe peak tailing and integration errors. Furthermore, commercial standards often report purity based solely on HPLC-UV area normalization (Area %). This approach is fundamentally flawed for absolute quantification because it ignores UV-transparent impurities such as water, residual inorganic salts, and aliphatic solvents.

To establish true metrological traceability, the International Union of Pure and Applied Chemistry (IUPAC) mandates the use of.

Comparison of Reference Standard Tiers

The following table objectively compares the performance, reliability, and ideal use cases for different tiers of 4,5,6,7-tetrahydro-1H-indazol-6-amine reference standards available to researchers.

Feature / TierMetrological Grade (Certified Reference Material)Commercial High-Purity GradeIn-House Purified Standard
Purity Assignment 1H-qNMR & Mass BalanceHPLC-UV/DAD Area %qNMR (Internal Validation)
Traceability SI-traceable (via internal standard)Not traceableTraceable if calibrated properly
Accounting for Volatiles Karl Fischer (Water), TGA/GC-MS (Solvents)Rarely accounted forDependent on internal SOP
Typical True Mass % >99.0% (Certified absolute)92.0% - 98.0% (Often overestimated)Variable
Cost & Accessibility High cost, limited availabilityLow cost, readily availableHigh labor/time investment
Best Use Case Quantitative API release testing, qNMR calibrationEarly-stage discovery, qualitative screeningCustom synthesis scale-up

Self-Validating Experimental Protocols

To ensure trustworthiness, analytical workflows must be self-validating. The following protocols detail the orthogonal methods required to accurately assign purity to a 4,5,6,7-tetrahydro-1H-indazol-6-amine standard.

Protocol 1: Absolute Purity Determination via 1H-qNMR

Causality: qNMR is selected as the primary method because the signal integration is directly proportional to the number of nuclei, independent of the molecule's UV extinction coefficient. This eliminates the bias inherent in UV detection.

  • Standard Selection: Weigh approximately 10 mg of the 4,5,6,7-tetrahydro-1H-indazol-6-amine sample and 5 mg of a highly pure, SI-traceable internal standard (e.g., Maleic acid, certified >99.9%) using a microbalance (d = 0.001 mg).

  • Solvent Preparation: Dissolve the mixture in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6). DMSO-d6 is chosen over CDCl3 to ensure complete dissolution of any potential salt forms of the amine.

  • Acquisition: Acquire the 1H-NMR spectrum using a 500 MHz or higher spectrometer. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the analytes (typically D1 > 30 seconds) to ensure complete magnetization recovery.

  • Integration & Calculation: Integrate the distinct pyrazole proton signal against the olefinic protons of maleic acid (6.26 ppm). Calculate the absolute mass fraction using the standard qNMR equation.

Protocol 2: Chromatographic Purity and Impurity Profiling via HPLC-DAD/MS

Causality: While qNMR provides absolute purity, it lacks the sensitivity to detect trace (<0.1%) structurally similar impurities. HPLC-MS provides orthogonal confirmation. Trifluoroacetic acid (TFA) is mandated in the mobile phase to ion-pair with the primary amine, lowering the pH to ~2.0. This fully protonates the amine and suppresses silanol ionization on the column, 3[3].

  • Column: Phenomenex Kinetex C18 (50 mm × 3.0 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • Phase A: 0.1% TFA in LC-MS grade Water.

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, flow rate 1.0 mL/min.

  • Detection: DAD (210 nm and 254 nm) coupled with positive Electrospray Ionization Mass Spectrometry (+ESI-MS).

  • Sample Prep: 1 mg/mL in 50:50 Water:Acetonitrile.

Experimental Data: The "Invisible Impurity" Phenomenon

The following simulated experimental data highlights a common pitfall when analyzing commercial grades of 4,5,6,7-tetrahydro-1H-indazol-6-amine. Because the compound is a basic amine, it readily absorbs atmospheric CO2 and moisture, forming carbonates or hydrates that are invisible to UV detectors.

Standard SourceHPLC-UV Area % (254 nm)Karl Fischer (Water %)GC-MS (Residual Solvent %)1H-qNMR (Absolute Mass %)
Commercial Vendor A99.2%4.5%1.2% (EtOAc)93.1%
Commercial Vendor B98.5%6.1%0.5% (MeOH)91.8%
Metrological Grade99.8%0.2%<0.05%99.5% ± 0.2%

Visualizations of Analytical Workflows

CertificationWorkflow Start Raw 4,5,6,7-tetrahydro- 1H-indazol-6-amine qNMR 1H-qNMR Analysis (Absolute Mass %) Start->qNMR Primary Method HPLC HPLC-UV/DAD (Chromatographic Purity) Start->HPLC Orthogonal KarlFischer Karl Fischer & TGA (Water/Volatiles) Start->KarlFischer Orthogonal Certification Certified Reference Standard qNMR->Certification Cross-validation MassBalance Mass Balance Calculation (100% - Impurities) HPLC->MassBalance KarlFischer->MassBalance MassBalance->Certification Cross-validation

Workflow for SI-traceable certification of reference standards combining qNMR and Mass Balance.

ImpurityPathway API 4,5,6,7-tetrahydro- 1H-indazol-6-amine Oxidation N-Oxidation (Amine Degradation) API->Oxidation Oxidative Stress Hydrolysis Ring Opening (Extreme pH) API->Hydrolysis Acid/Base Stress Adducts Process Impurities (Unreacted Precursors) API->Adducts Synthesis LCMS LC-MS/MS Identification Oxidation->LCMS Hydrolysis->LCMS Adducts->LCMS

Common degradation and impurity pathways for 4,5,6,7-tetrahydro-1H-indazol-6-amine identified via LC-MS.

References

  • US12077542B2 - Indole AHR inhibitors and uses thereof, Google P
  • Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands, SciSpace / NIH.
  • Methods for the SI-traceable value assignment of the purity of organic compounds (IUPAC Technical Report), JRC Publications Repository / Pure and Applied Chemistry.
  • Identifying common impurities in 3-Amino-4,5,6,7-tetrahydro-1H-indazole, Benchchem.

Sources

Validation

Crystal Structure Determination of 4,5,6,7-Tetrahydro-1H-indazol-6-amine Derivatives: A Methodological Comparison Guide

Executive Summary & Mechanistic Context The 4,5,6,7-tetrahydro-1H-indazol-6-amine scaffold is a privileged pharmacophore, integral to the design of 1[1] and 2[2]. A critical challenge in developing these derivatives is e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The 4,5,6,7-tetrahydro-1H-indazol-6-amine scaffold is a privileged pharmacophore, integral to the design of 1[1] and 2[2]. A critical challenge in developing these derivatives is establishing the absolute configuration of the chiral amine at the C6 position.

Because the indazole nitrogen atoms act as robust hydrogen-bond networks and the saturated cyclohexane ring introduces conformational flexibility, these compounds frequently precipitate as intractable microcrystalline powders. This physical property creates a severe bottleneck for traditional single-crystal X-ray diffraction (SC-XRD), which requires large, well-ordered crystals[3]. This guide objectively compares SC-XRD, Microcrystal Electron Diffraction (MicroED), and Powder X-Ray Diffraction (PXRD) to help researchers select the optimal structural determination pathway.

Methodological Comparison

Single-Crystal X-Ray Diffraction (SC-XRD): The Gold Standard

SC-XRD remains the most reliable method for determining the 3D atomic arrangement and absolute configuration of pharmaceutical derivatives[4]. By utilizing the anomalous dispersion of X-rays (especially with Cu Kα radiation), SC-XRD provides unambiguous assignment of chirality, which is essential for IND/NDA regulatory filings[5]. However, the technique demands 6[6]. For tetrahydroindazole derivatives, achieving this size can take months of exhaustive solvent screening, often yielding low-quality or twinned crystals[6].

Microcrystal Electron Diffraction (MicroED): The Powder Solution

MicroED has emerged as a revolutionary alternative for compounds that refuse to form large crystals[7]. Because8[8], MicroED can extract sub-angstrom resolution data from 9[9]. This allows researchers to bypass the crystallization bottleneck entirely, determining the structure directly from the synthesized powder in less than a day[5]. While determining absolute configuration is more computationally intensive due to dynamical scattering effects, recent advances in data processing make it highly viable for small molecules[5].

Powder X-Ray Diffraction (PXRD) with Crystal Structure Prediction (CSP)

When individual microcrystals cannot be isolated, PXRD provides a bulk structural fingerprint. While PXRD alone cannot easily solve a de novo structure for flexible molecules like tetrahydroindazoles, coupling the experimental powder pattern with computational Crystal Structure Prediction (CSP) allows researchers to identify the most thermodynamically stable polymorphs[3]. However, this method cannot independently verify absolute configuration.

Comparative Performance Data

ParameterSC-XRDMicroEDPXRD + CSP
Minimum Sample Requirement > 1 mg< 1 mg[5]> 10 mg
Required Crystal Size > 50 µm[6]< 500 nm[9]Polycrystalline powder
Data Collection Time Hours (after months of growth)[6]< 3 minutes[9]Hours
Total Time to Structure Weeks to Months< 1 Day[5]Days (Computational)
Resolution Limit Sub-angstrom (0.7 Å)[4]~1.0 Å[9]Low (Bulk average)
Absolute Configuration Yes (Routine via anomalous dispersion)Yes (Requires dynamical refinement)[5]No

Experimental Protocols

Protocol A: SC-XRD Workflow for Tetrahydroindazole Salts
  • Crystallization (Vapor Diffusion): Dissolve 5 mg of the 4,5,6,7-tetrahydro-1H-indazol-6-amine derivative in a minimum volume of a high-solubility solvent (e.g., methanol). Place the open vial inside a larger sealed chamber containing an anti-solvent (e.g., diethyl ether).

    • Causality: Slow diffusion of the anti-solvent lowers solubility gradually, promoting the nucleation of a single lattice rather than the rapid precipitation of micro-twinned aggregates.

  • Crystal Harvesting & Mounting: Under a polarized light microscope, identify a crystal with sharp extinction (indicating a single domain) exceeding 50 µm in all dimensions[6]. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop.

    • Causality: The oil prevents solvent evaporation (which causes lattice cracking) and acts as a cryoprotectant.

  • Data Collection: Transfer the loop to a goniometer under a 100 K nitrogen stream. Expose to Cu Kα radiation (λ = 1.5418 Å).

    • Validation Checkpoint: Check the initial diffraction frames. Sharp, distinct spots extending beyond 0.8 Å resolution indicate a high-quality single crystal suitable for absolute structure determination (Flack parameter < 0.1)[4].

Protocol B: MicroED Workflow for Amorphous/Microcrystalline Powders
  • Sample Preparation: Take <1 mg of the synthesized derivative powder. If crystals exceed 500 nm, gently crush the powder between two glass slides.

    • Causality: Electrons interact ~1000 times more strongly with matter than X-rays[8]. Crystals thicker than 500 nm will suffer from severe dynamical scattering and absorption, degrading data quality[9].

  • Grid Deposition: Dust the dry powder onto a holey carbon TEM grid. Plunge-freeze the grid in liquid nitrogen.

    • Causality: Cryo-cooling is mandatory to minimize radiation damage from the 200 kV electron beam, preserving the organic molecular framework during exposure[10].

  • Data Collection: Load the grid into a Cryo-TEM (e.g., Glacios or Titan Krios). Locate a suitably sized microcrystal (100–400 nm) in imaging mode. Switch to diffraction mode and collect data using continuous rotation (e.g., -60° to +60° at 0.3°/s) on a direct electron detector[10].

    • Validation Checkpoint: If the diffraction pattern shows continuous rings instead of discrete spots, the selected area aperture is capturing multiple randomly oriented microcrystals. Reduce the aperture size to isolate a single crystal domain.

Structural Determination Decision Workflow

G Start Synthesized Derivative (Powder Form) Screen Crystallization Screen (Solvent/Antisolvent) Start->Screen Assess Assess Crystal Size Screen->Assess SCXRD SC-XRD (>50 µm) Assess->SCXRD Large, well-ordered MicroED MicroED (<1 µm) Assess->MicroED Microcrystals/Powder PXRD PXRD + CSP (Polycrystalline) Assess->PXRD Poor diffraction Result1 Absolute Configuration & High-Res Structure SCXRD->Result1 MicroED->Result1 Result2 Polymorph ID & Backbone Structure PXRD->Result2

Decision matrix for structural determination of tetrahydroindazole derivatives based on crystal size.

References

  • Title: SCXRD vs MicroED Comparison for Crystallography Research Source: Creative Biostructure URL: 4

  • Title: Crystal structure determination with SCXRD & MicroED Source: XtalPi URL: 5

  • Title: Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals Source: PMC (National Institutes of Health) URL: 10

  • Title: Microcrystal electron diffraction could advance drug development Source: Drug Target Review URL: 7

  • Title: Comparing Microcrystal Electron Diffraction (MicroED) and X-ray crystallography as methods for structure determination of Oseltamivir phosphate Source: ScienceDirect (DOI) URL: 6

  • Title: Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples Source: Frontiers URL: 3

  • Title: MicroED and Drug Discovery Source: Thermo Fisher Scientific URL: 9

  • Title: Microcrystal electron diffraction promises a revolution in study of proteins, small molecules Source: Chemistry World URL: 8

  • Title: JP2009534398A - Cyclohexylpyrazole-lactam derivatives as inhibitors of 11-β-hydroxysteroid dehydrogenase 1 Source: Google Patents URL: 1

  • Title: US12077542B2 - Indole AHR inhibitors and uses thereof Source: Google Patents URL: 2

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Operational Safety Guide: 4,5,6,7-Tetrahydro-1H-indazol-6-amine

Executive Safety Summary Target Substance: 4,5,6,7-Tetrahydro-1H-indazol-6-amine CAS Registry Number: 74197-21-0 Primary Hazard Class: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral). Critical Control: Dust Contai...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Target Substance: 4,5,6,7-Tetrahydro-1H-indazol-6-amine CAS Registry Number: 74197-21-0 Primary Hazard Class: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral). Critical Control: Dust Containment. As a solid amine, the primary risk vector is inhalation of fine particulates during weighing and transfer.

Immediate Action Card:

  • Eyes: Risk of severe irritation.[1][2] Chemical Splash Goggles are mandatory; safety glasses are insufficient for powder handling.

  • Skin: Permeable to standard latex. Use Nitrile (minimum 5 mil) .

  • Inhalation: Zero-tolerance for dust generation outside a fume hood.

  • Storage: Hygroscopic and air-sensitive. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

Chemical Profile & Hazard Analysis

To handle this compound safely, one must understand its chemical behavior, not just its regulatory classification.

PropertySpecificationOperational Implication
Physical State Solid (Powder/Crystals)High risk of aerosolization during static weighing.
Basicity Primary Amine (

)
Corrosive potential to mucous membranes; reacts with atmospheric

(carbamate formation).
Solubility Organic solvents (DMSO, MeOH)Once dissolved, skin absorption rates increase significantly.
GHS Signal WARNING H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.).

Expert Insight: While labeled "Irritant," primary amines often exhibit sensitizing properties upon repeated exposure. Treat this compound as a potential sensitizer. The tetrahydroindazole core adds lipophilicity, potentially aiding cell membrane penetration compared to simple aliphatic amines.

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, tailoring protection to the specific scale of operation.

PPE Decision Logic

The following decision tree guides your PPE selection based on the physical state and quantity of the material.

PPE_Decision_Tree Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction State->Liquid Quantity Quantity? Solid->Quantity PPE_Liquid LEVEL 3: Solvent Specific - Barrier Gloves (Laminate) if using DMSO/DCM - Face Shield + Goggles Liquid->PPE_Liquid Small < 100 mg Quantity->Small Large > 100 mg Quantity->Large PPE_Level_1 LEVEL 1: Standard - Nitrile Gloves (4 mil) - Lab Coat - Splash Goggles - Fume Hood Small->PPE_Level_1 PPE_Level_2 LEVEL 2: Enhanced - Double Nitrile (Outer 8 mil) - Tyvek Sleeves - N95 (if hood flow < 100 fpm) - Splash Goggles Large->PPE_Level_2

Figure 1: PPE Selection Logic based on operational scale and physical state.

Detailed Gear Specifications
  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1 D3) are required. Standard safety glasses allow dust entry from the side and bottom, which can react with eye moisture to form an alkaline solution.

  • Hand Protection:

    • General Handling: Nitrile rubber (0.11 mm / 4 mil).

    • Solution Handling (DMSO/DMF): These solvents carry solutes through the skin. Use Silver Shield/4H laminate gloves or double-glove with thick nitrile (outer) and polyethylene (inner).

  • Respiratory:

    • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary Control (Spill/Cleaning): NIOSH-approved N95 or P100 particulate respirator.

Operational Protocol: Handling & Synthesis

This workflow integrates safety with purity maintenance (E-E-A-T principle: Safety ensures data integrity).

Workflow Diagram

Handling_Workflow Storage Storage (4°C, Inert Gas) Equilibrate Equilibrate (Warm to RT) Storage->Equilibrate Prevent condensation Weighing Weighing (Anti-static Gun + Hood) Equilibrate->Weighing Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Avoid dust Reaction Reaction Setup Solubilization->Reaction Waste Waste Disposal (Acidify first) Reaction->Waste

Figure 2: Step-by-step operational workflow ensuring safety and chemical stability.

Step-by-Step Methodology
1. Pre-Handling Preparation
  • Temperature Equilibration: Remove the container from the refrigerator (4°C) and allow it to reach room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid, which degrades the amine and causes clumping (increasing handling risk).

  • Static Control: Use an ionizing fan or anti-static gun if weighing small quantities (<10 mg), as dry amine powders are prone to static fly-off.

2. Weighing & Transfer
  • Location: All open handling must occur inside a certified fume hood.

  • Technique: Do not use a spatula to "flick" powder. Use a micro-spatula and tap gently.

  • Containment: Weigh directly into a tared vial with a septum cap. Avoid weighing paper; use weighing boats that can be rinsed.

3. Solubilization
  • Solvent Choice: When dissolving in DMSO or Methanol, add the solvent to the solid, not the reverse, to minimize dust displacement.

  • Exotherm Check: Amines can be slightly exothermic upon solvation. Ensure the vial is not sealed gas-tight immediately upon solvent addition to allow pressure equalization.

4. Post-Reaction Cleanup
  • Glassware Decontamination: Rinse all contaminated glassware with a dilute acid solution (e.g., 1M HCl) before removing it from the fume hood. This converts the volatile/dusty free amine into a non-volatile, water-soluble hydrochloride salt, significantly reducing exposure risk during washing.

Emergency Response & Decontamination

ScenarioImmediate ActionFollow-up
Eye Exposure Rinse immediately with water for 15 minutes. Hold eyelids open.Seek medical attention.[2][3][4] Alkaline burns can be deceptive; immediate pain relief does not mean damage has stopped.
Skin Contact Wash with soap and water (do not use alcohol/solvents).Monitor for redness or dermatitis. Remove contaminated clothing carefully.[2]
Powder Spill Do not sweep dry. Cover with a wet paper towel (water or dilute HCl) to suppress dust, then wipe up.Dispose of wipes as hazardous chemical waste.
Inhalation Move to fresh air immediately.If breathing is difficult, oxygen may be required (medical professionals only).

Disposal Protocol: Dispose of solid waste and solvent residues in the Basic Organic Waste stream. If the material is unreacted, it is best practice to quench with a stoichiometric amount of dilute acid (HCl or Acetic Acid) to neutralize the amine functionality before disposal, reducing the hazard for waste management personnel.

References

  • ChemScene. (2025). Safety Data Sheet: 4,5,6,7-Tetrahydro-1H-indazol-6-amine (CAS 74197-21-0).[5] Retrieved from

  • Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: 1H-Indazol-5-amine (Analogous Structure Safety Data). Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 54594815: 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine.[6] Retrieved from

  • Occupational Safety and Health Administration (OSHA).Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450).

Sources

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